1-Bromo-4-iodo-2,5-dimethylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-iodo-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZWMGXMSNEZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598680 | |
| Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699119-05-6 | |
| Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-iodo-2,5-dimethylbenzene from 2,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodo-2,5-dimethylbenzene is a polysubstituted aromatic compound with significant utility as a building block in medicinal chemistry and materials science.[1] Its distinct halogen substituents, bromine and iodine, offer differential reactivity in cross-coupling reactions, enabling sequential and site-selective functionalization. The 2,5-dimethyl substitution pattern further influences the molecule's steric and electronic properties. This guide delineates a robust and reproducible synthetic route starting from the readily available 2,5-dimethylaniline.[2]
Overall Synthetic Strategy
The synthesis of this compound from 2,5-dimethylaniline is a multi-step process that leverages classical aromatic chemistry transformations. The core of this strategy involves the conversion of the amino group of an aniline derivative into a versatile diazonium salt, which can then be substituted with various nucleophiles.[3][4] The chosen synthetic pathway involves two key stages:
-
Bromination of 2,5-dimethylaniline: Introduction of a bromine atom at the para-position to the amino group to yield 4-bromo-2,5-dimethylaniline.
-
Diazotization-Iodination: Conversion of the amino group of 4-bromo-2,5-dimethylaniline to a diazonium salt, followed by a Sandmeyer-type reaction to introduce an iodine atom.
This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring. The strongly activating amino group and the methyl groups in 2,5-dimethylaniline direct electrophilic substitution to the ortho and para positions.[5] By first introducing the bromine atom, we can then exploit the diazonium salt chemistry to introduce the iodine atom at the desired position.
Visualizing the Synthesis Workflow
Caption: Overall synthetic workflow from 2,5-dimethylaniline to this compound.
PART 1: Synthesis of 4-Bromo-2,5-dimethylaniline
The initial step involves the regioselective bromination of 2,5-dimethylaniline. The amino group is a strong activating group, and the two methyl groups further enhance the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The para-position to the amino group is the most sterically accessible and electronically favorable site for bromination.
Experimental Protocol: Bromination
A common and effective method for this transformation is the direct bromination using molecular bromine in a suitable solvent like acetic acid.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.1 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.12 g (0.1 mol) of 2,5-dimethylaniline in 100 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 15.98 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid, 4-bromo-2,5-dimethylaniline, is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solvate the ions formed during the reaction and is relatively unreactive towards bromine.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of polybrominated byproducts.
-
Slow Addition of Bromine: This ensures that the concentration of bromine in the reaction mixture remains low, which also helps to minimize side reactions.
-
Neutralization: The neutralization step is crucial to precipitate the product, as the aniline derivative is soluble in acidic conditions due to the formation of the anilinium salt.
PART 2: Synthesis of this compound
This stage involves the conversion of the amino group of 4-bromo-2,5-dimethylaniline into a diazonium salt, which is then displaced by iodide. This is a classic example of a Sandmeyer-type reaction.[6][7]
Reaction Mechanism: Diazotization and Iodination
Caption: Mechanism of diazotization followed by iodination.
Experimental Protocol: Diazotization-Iodination
This procedure is adapted from established methods for the synthesis of aryl iodides from anilines via diazonium salts.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2,5-dimethylaniline | 200.08 | 10.0 g | 0.05 |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 |
| Potassium Iodide (KI) | 166.00 | 9.1 g | 0.055 |
Procedure:
-
In a 500 mL beaker, carefully add 10 mL of concentrated sulfuric acid to 50 mL of water with cooling and stirring.
-
To this diluted sulfuric acid, add 10.0 g (0.05 mol) of 4-bromo-2,5-dimethylaniline. The mixture may need to be gently warmed to effect dissolution, then cooled back down.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 15 mL of water dropwise. The temperature must be maintained below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
In a separate 250 mL beaker, dissolve 9.1 g (0.055 mol) of potassium iodide in 20 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour and then gently warm it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. A dark, oily solid will precipitate.
-
Collect the crude product by vacuum filtration.
-
To remove any unreacted iodine, wash the crude product with a small amount of saturated sodium thiosulfate solution, followed by water.
-
The product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Sulfuric Acid: Provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt.
-
Low Temperature for Diazotization: Aryl diazonium salts are generally unstable and can decompose at higher temperatures.[4][10] Maintaining a temperature between 0-5 °C is critical for the successful formation and handling of the diazonium intermediate.
-
Potassium Iodide: Serves as the source of the iodide nucleophile. The reaction of diazonium salts with potassium iodide to form aryl iodides is a well-established and high-yielding transformation that does not typically require a copper catalyst.[11]
-
Warming Step: Gentle warming after the addition of the diazonium salt helps to drive the decomposition of the diazonium salt and the formation of the final product to completion.
-
Sodium Thiosulfate Wash: This step is to remove any excess iodine that may have formed as a byproduct, which would otherwise contaminate the final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point consistent with the literature value. |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups with appropriate chemical shifts and integration values. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the two methyl carbons and the six aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₈BrI, MW: 310.96 g/mol ), with the characteristic isotopic pattern for bromine.[1] |
Safety Precautions
-
2,5-Dimethylaniline: This compound is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Sulfuric Acid: Highly corrosive. Always add acid to water, never the other way around, to avoid violent exothermic reactions.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.
References
- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 11. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]
An In-depth Technical Guide to the NMR Spectral Data and Interpretation of 1-Bromo-4-iodo-2,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-iodo-2,5-dimethylbenzene. As a polysubstituted aromatic compound, its NMR spectra offer a rich source of information regarding its molecular structure, elucidated through the careful analysis of chemical shifts, spin-spin coupling patterns, and the influence of its various substituents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed walkthrough of spectral prediction, interpretation, and the underlying principles of NMR spectroscopy as applied to this specific molecule.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic compound with the chemical formula C₈H₈BrI. Its structure is characterized by a benzene ring with four substituents: a bromine atom, an iodine atom, and two methyl groups. The relative positions of these substituents are critical in defining the molecule's chemical properties and reactivity, making it a potentially valuable intermediate in organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within a molecule. This guide will present a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects and spin-spin coupling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the bromine, iodine, and methyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.5 - 7.7 | Singlet | 1H |
| H-6 | ~7.0 - 7.2 | Singlet | 1H |
| CH₃ at C-2 | ~2.3 - 2.5 | Singlet | 3H |
| CH₃ at C-5 | ~2.2 - 2.4 | Singlet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Protons (H-3 and H-6)
The benzene ring in this compound has two remaining protons at positions C-3 and C-6. Due to the substitution pattern, these two protons are in different chemical environments and are therefore expected to give rise to two distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[2]
-
H-3: This proton is flanked by the bromine atom at C-2 and the iodine atom at C-4. Both halogens are electron-withdrawing through induction, which deshields the adjacent proton, causing its signal to appear at a relatively downfield chemical shift.[3]
-
H-6: This proton is positioned between the methyl group at C-5 and the bromine atom at C-1. The methyl group is weakly electron-donating, which has a shielding effect, while the bromine is electron-withdrawing. The net effect will result in a chemical shift that is generally upfield compared to H-3.
Since there are no adjacent protons, both H-3 and H-6 are expected to appear as singlets. Long-range coupling (meta-coupling) between H-3 and H-6 is possible but often too small to be resolved.[4][5]
Methyl Protons (CH₃ at C-2 and C-5)
The two methyl groups are also in non-equivalent chemical environments and should produce two separate signals.
-
CH₃ at C-2: This methyl group is ortho to the bromine atom and meta to the iodine atom.
-
CH₃ at C-5: This methyl group is ortho to the iodine atom and meta to the bromine atom.
The differing electronic environments created by the adjacent halogens will lead to slightly different chemical shifts for these two methyl groups. Both methyl group signals are predicted to be singlets as there are no protons on the adjacent carbons to cause splitting. The typical chemical shift for benzylic protons is in the range of δ 2.2-3.0 ppm.[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~120 - 125 |
| C-2 (C-CH₃) | ~138 - 142 |
| C-3 (C-H) | ~135 - 140 |
| C-4 (C-I) | ~95 - 100 |
| C-5 (C-CH₃) | ~137 - 141 |
| C-6 (C-H) | ~130 - 135 |
| CH₃ at C-2 | ~20 - 25 |
| CH₃ at C-5 | ~18 - 23 |
Interpretation of the Predicted ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents.[6]
Aromatic Carbons
-
C-1 (ipso-carbon to Br) and C-4 (ipso-carbon to I): The carbons directly attached to the halogen atoms will have their chemical shifts significantly influenced. The electronegativity of bromine will deshield C-1, while the "heavy atom effect" of iodine will cause a significant upfield shift for C-4.
-
C-2 and C-5 (ipso-carbons to CH₃): These carbons, bonded to the methyl groups, will be deshielded and appear downfield.
-
C-3 and C-6 (protonated carbons): The chemical shifts of these carbons are influenced by the combined effects of all substituents. Their exact positions can be predicted using empirical substituent chemical shift (SCS) increments.[7][8]
Methyl Carbons
The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 18-25 ppm. Their slightly different chemical environments, due to the proximity of different halogens, will result in two distinct signals.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][10] The choice of solvent can slightly influence chemical shifts.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] This removes any particulate matter.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[12][13][14][15]
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width (SW) | 16 ppm | 240 ppm |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |
| Relaxation Delay (D1) | 1-2 s | 2 s |
| Number of Scans (NS) | 8-16 | 1024 or more |
| Temperature | 298 K | 298 K |
Visualization of Molecular Structure and Logic
Molecular Structure
Caption: Molecular structure of this compound.
¹H NMR Connectivity and Coupling
Caption: Predicted ¹H NMR signals with no significant coupling.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The analysis of chemical shifts reveals the electronic influence of the bromine, iodine, and methyl substituents on the aromatic ring. The predicted multiplicities, primarily singlets for all proton signals, are a direct consequence of the substitution pattern. This in-depth guide serves as a valuable resource for researchers by providing a thorough interpretation based on fundamental NMR principles, a standardized experimental protocol for data acquisition, and clear visualizations of the molecular structure and spectral relationships.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. m.youtube.com [m.youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR chemical shift prediction of benzenes [stenutz.eu]
- 8. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1-Bromo-4-iodo-2,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 1-bromo-4-iodo-2,5-dimethylbenzene (Compound 1 ), a halogenated aromatic compound with potential applications in organic synthesis and materials science. In the absence of specific published crystallographic data for this exact molecule, this document leverages established principles of chemical synthesis, crystallography, and molecular modeling. We present a plausible synthetic route, a detailed protocol for single-crystal X-ray diffraction analysis, and a predictive exploration of its molecular and supramolecular characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural chemistry of polysubstituted benzene derivatives.
Introduction: The Significance of Halogenated Arenes
Halogenated aromatic compounds are fundamental building blocks in modern chemistry. The distinct electronic properties and reactivity of different halogen substituents (F, Cl, Br, I) on a benzene ring allow for selective, sequential chemical modifications, making them invaluable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The title compound, this compound, possesses three key structural features: a bromine atom, an iodine atom, and two methyl groups on a benzene scaffold. This substitution pattern suggests a rich and complex structural chemistry, governed by a subtle interplay of steric and electronic effects, as well as the potential for significant intermolecular interactions such as halogen bonding.
This guide provides a robust framework for the synthesis, crystallization, and structural elucidation of Compound 1 . By referencing data from closely related structures, such as 1-bromo-4-iodobenzene, we can project the likely molecular geometry and crystal packing, offering valuable insights for future experimental work.
Synthesis and Crystallization
A targeted synthesis and careful crystallization are the foundational steps for obtaining high-quality single crystals suitable for X-ray diffraction. The proposed synthetic pathway leverages common and reliable reactions in organic chemistry.
Proposed Synthesis of this compound
A plausible synthetic route to this compound begins with a Sandmeyer-type reaction starting from 2,5-dimethylaniline. The workflow is designed to introduce the halogen atoms in a controlled manner.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Diazotization: Dissolve 2,5-dimethylaniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. An effervescence of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Work-up and Purification: Extract the product, 1-iodo-2,5-dimethylbenzene, with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Bromination: To the purified 1-iodo-2,5-dimethylbenzene, add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in a suitable solvent (e.g., dichloromethane) at room temperature. The iodine substituent is an ortho-, para-director, and the position para to the iodine is sterically hindered by the adjacent methyl group, thus favoring bromination at the 4-position.
-
Final Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite solution). Separate the organic layer, wash with water and brine, dry, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Protocol for Single Crystal Growth
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for compounds that are stable at room temperature.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetone, and ethyl acetate.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
Single-Crystal X-ray Diffraction: A Technical Overview
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.
Predicted Molecular Geometry and Crystal Structure
Based on the known structures of similar molecules and fundamental chemical principles, we can predict the key structural features of this compound.
Molecular Geometry
The core of the molecule is a benzene ring, which is expected to be nearly planar. The substituents (Br, I, and two CH₃ groups) will cause minor deviations from perfect planarity due to steric strain. The C-Br and C-I bond lengths are anticipated to be consistent with those observed in other bromo- and iodo-substituted benzenes. The presence of the two methyl groups ortho to the halogen atoms will likely lead to some steric repulsion, potentially causing a slight out-of-plane bending of the C-Br and C-I bonds.
| Predicted Geometric Parameters | Value | Basis for Prediction |
| C-Br Bond Length | ~1.90 Å | Typical for C(sp²)-Br bonds in aromatic systems. |
| C-I Bond Length | ~2.10 Å | Typical for C(sp²)-I bonds in aromatic systems. |
| C-C (aromatic) Bond Length | 1.38 - 1.40 Å | Standard aromatic C-C bond lengths. |
| C-C (methyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) single bond length. |
| C-C-C (ring) Bond Angles | 118° - 122° | Near-ideal 120° for sp² hybridized carbon, with slight distortions due to substituents. |
| C-C-Br Bond Angle | ~120° | Consistent with sp² hybridization. |
| C-C-I Bond Angle | ~120° | Consistent with sp² hybridization. |
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For this compound, several key interactions are expected to play a role:
-
Halogen Bonding: The iodine atom, being a good halogen bond donor, is likely to form short contacts with electron-rich regions of neighboring molecules, such as the bromine atom or the π-system of the benzene ring. These interactions are directional and can significantly influence the crystal packing.
-
π-π Stacking: The aromatic rings may pack in a face-to-face or offset face-to-face manner, driven by π-π interactions. The presence of the methyl groups may lead to a more offset arrangement to minimize steric hindrance.[1]
-
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron-rich π-system of an adjacent molecule.
-
Van der Waals Forces: These non-specific interactions will contribute to the overall cohesive energy of the crystal.
Caption: Predicted key intermolecular interactions in the crystal lattice.
Spectroscopic and Physicochemical Properties
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
| Property | Predicted Value/Observation | Instrumentation |
| Molecular Formula | C₈H₈BrI[2] | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 310.96 g/mol [2] | Mass Spectrometry (MS) |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| ¹H NMR | Two singlets for the aromatic protons, two singlets for the methyl protons. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Six distinct signals for the aromatic carbons, two signals for the methyl carbons. | NMR Spectroscopy |
| Infrared (IR) | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br/C-I stretching. | Fourier-Transform Infrared (FTIR) Spectroscopy |
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of this compound. While awaiting experimental determination, the predictive analysis presented here, grounded in the established principles of chemistry and crystallography, provides a strong foundation for future research. The interplay of halogen bonding, π-π stacking, and steric effects in this molecule makes it an interesting target for studies in crystal engineering and supramolecular chemistry. The successful synthesis and crystallographic analysis of this compound will provide valuable data for understanding the fundamental principles that govern the assembly of halogenated organic molecules in the solid state, with potential implications for the design of new materials with tailored properties.
References
mass spectrometry analysis and fragmentation of 1-Bromo-4-iodo-2,5-dimethylbenzene
An In-depth Technical Guide to the Mass Spectrometry Analysis and Fragmentation of 1-Bromo-4-iodo-2,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive examination of the mass spectrometry analysis of this compound (also known as 2-Bromo-5-iodo-p-xylene). Primarily focusing on Electron Ionization (EI) mass spectrometry, this document delineates the core principles of ionization, characteristic isotopic patterns, and the predictable fragmentation pathways of this dihalogenated aromatic compound. By leveraging established principles of mass spectrometry for halogenated aromatics, we predict the key fragment ions and elucidate their formation mechanisms. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical grounding and a practical experimental framework for the structural elucidation and identification of this and structurally related molecules.
Introduction
This compound (C₈H₈BrI) is a substituted aromatic compound featuring two different halogen atoms and two methyl groups on a benzene ring.[1][2] Its structure makes it a valuable building block in organic synthesis, where the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization in cross-coupling reactions.[3] Accurate characterization of such molecules is paramount for verifying synthesis outcomes and ensuring purity.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification and structural analysis of volatile and semi-volatile organic compounds.[4] Electron Ionization (EI) is a highly robust and widely used method that generates reproducible mass spectra, which serve as molecular "fingerprints".[4][5] This guide will explore the intricacies of applying EI-MS to this compound, with a special focus on interpreting the complex fragmentation patterns that arise from its unique combination of substituents.
Foundational Principles of Analysis
Electron Ionization (EI) Mechanism
Electron Ionization is a hard ionization technique that involves bombarding gas-phase analyte molecules with a high-energy electron beam, typically accelerated to 70 electron volts (eV).[6] This energy is significantly greater than the ionization potential of most organic molecules (6-15 eV).[6] The collision ejects an electron from the molecule's highest occupied molecular orbital (HOMO), forming a positively charged radical cation known as the molecular ion (M⁺•).
The excess energy transferred during this process renders the molecular ion energetically unstable, causing it to undergo extensive and predictable fragmentation.[4][6] The resulting fragment ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z), producing a characteristic mass spectrum.
The Significance of Isotopic Patterns
The presence of bromine and iodine atoms imparts highly distinctive features to the mass spectrum, which are invaluable for identification.
-
Bromine (Br): Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.5% and 49.5%, respectively).[7][8] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensities (the M and M+2 peaks).[8][9]
-
Iodine (I): In contrast, iodine is monoisotopic, existing entirely as ¹²⁷I.[7] It does not produce an isotopic cluster but is easily identified by its large atomic mass. Its presence is often confirmed by a significant mass difference of 127 units between fragments that contain it and those that do not.[7]
For this compound, the molecular ion region will exhibit a characteristic doublet at M⁺• and (M+2)⁺• with a ~1:1 intensity ratio, reflecting the presence of one bromine atom.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The general hierarchy of bond strength in this context is C-I < C-Br < C-C < C-H. Therefore, cleavage of the weaker carbon-halogen bonds is expected to be a primary fragmentation event.
Upon ionization, the molecular ion (m/z 310, based on ⁷⁹Br and ¹²⁷I) will form. The key predicted fragmentation steps are as follows:
-
Loss of Iodine Radical (•I): The C-I bond is the weakest, making the ejection of an iodine radical a highly favorable pathway. This leads to the formation of a bromodimethylphenyl cation. [M]⁺• → [M - I]⁺ + •I
-
Loss of Bromine Radical (•Br): Cleavage of the slightly stronger C-Br bond results in the loss of a bromine radical, forming an iododimethylphenyl cation. [M]⁺• → [M - Br]⁺ + •Br
-
Loss of Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of a methyl radical is another common fragmentation pathway for alkylbenzenes. This forms a stable bromoido-tropylium or related cation structure. [M]⁺• → [M - CH₃]⁺ + •CH₃
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, such as the sequential loss of the remaining halogen or a methyl group.
The diagram below illustrates these primary fragmentation pathways.
Caption: Primary fragmentation pathways of this compound.
Summary of Predicted Key Ions
| m/z (based on ⁷⁹Br) | Proposed Ion Structure | Fragmentation Step | Notes |
| 310 | [C₈H₈BrI]⁺• | Molecular Ion (M⁺•) | Exhibits an M+2 peak at m/z 312 of ~100% relative intensity. |
| 295 | [C₇H₅BrI]⁺ | Loss of •CH₃ from M⁺• | Loss of a methyl radical. Will show an M+2 peak at m/z 297. |
| 231 | [C₈H₈I]⁺ | Loss of •Br from M⁺• | Cleavage of the C-Br bond. Monoisotopic peak. |
| 183 | [C₈H₈Br]⁺ | Loss of •I from M⁺• | Cleavage of the C-I bond. Will show an M+2 peak at m/z 185. |
| 152 | [C₆H₄I]⁺ | Loss of •CH₃ from [C₈H₈I]⁺, followed by C₂H₂ loss | Further fragmentation. |
| 104 | [C₈H₈]⁺ | Loss of •Br from [C₈H₈Br]⁺ | Loss of the second halogen from a primary fragment. |
| 91 | [C₇H₇]⁺ | Rearrangement and loss of C, H, Br, I | Formation of the stable tropylium cation is common for alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Loss of methyls and halogens | Phenyl cation. |
Experimental Protocol: GC-MS Analysis
A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is outlined below.
Caption: Standard experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the solid this compound.
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a stock solution.
-
Perform a serial dilution to achieve a final concentration of approximately 1 mg/mL.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
-
Data Interpretation
-
Identify the Molecular Ion (M⁺•): Locate the peak cluster at the highest m/z value that is consistent with the molecular weight of the compound (310.96 g/mol ).[1] Look for the characteristic 1:1 doublet at m/z 310 and 312. The presence of this pattern is strong evidence for a molecule containing one bromine atom.
-
Analyze Primary Fragments: Identify the major fragment ions predicted in the table above.
-
Look for a strong peak at m/z 183, which also has a 1:1 isotopic peak at m/z 185. This corresponds to the loss of iodine ([M-I]⁺).
-
Search for a peak at m/z 231, corresponding to the loss of bromine ([M-Br]⁺). This peak should be a singlet.
-
The relative intensities of the [M-I]⁺ and [M-Br]⁺ fragments will provide insight into the relative ease of cleavage of the C-I and C-Br bonds. The [M-I]⁺ fragment is expected to be more abundant.
-
-
Confirm with Secondary Fragments: Correlate secondary fragments with their parent ions to build confidence in the fragmentation pathway. For example, the presence of a peak at m/z 104 ([C₈H₈]⁺) can arise from the loss of bromine from the m/z 183 fragment.
-
Library Matching: Compare the acquired experimental spectrum against a commercial mass spectral library (e.g., NIST, Wiley). While an exact match for this specific isomer may not be present, high similarity scores to other dibromo-, diiodo-, or bromo-iodo-xylenes can provide strong corroborating evidence.
Conclusion
The mass spectrometric analysis of this compound under Electron Ionization conditions yields a rich and highly informative fragmentation pattern. The distinct isotopic signatures of bromine and iodine provide unambiguous markers for their presence within the molecular ion and subsequent fragments.[7][9] By understanding the fundamental principles of EI-MS and the relative bond energies within the molecule, a logical and predictable fragmentation pathway can be constructed. This guide provides the necessary theoretical framework and a practical experimental protocol to successfully identify and characterize this compound, serving as a valuable resource for scientists engaged in synthetic chemistry and analytical characterization.
References
- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound [myskinrecipes.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. rroij.com [rroij.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GCMS Section 6.5 [people.whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 1-Bromo-4-iodo-2,5-dimethylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
1-Bromo-4-iodo-2,5-dimethylbenzene, also known as 2-Bromo-5-iodo-p-xylene, is a dihalogenated aromatic compound that serves as a highly versatile and valuable intermediate in organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with two methyl groups, a bromine atom, and an iodine atom, offers a unique platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, a critical attribute in the multi-step synthesis of pharmaceutical agents and advanced materials.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of this important chemical entity, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Structural Properties
This compound is a solid at room temperature, typically appearing as a yellow to brown solid.[1] Its key physical and computed properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-5-iodo-p-xylene, 1-bromo-2,5-dimethyl-4-iodobenzene | [1] |
| CAS Number | 699119-05-6 | [1] |
| Molecular Formula | C₈H₈BrI | [1] |
| Molecular Weight | 310.96 g/mol | [1] |
| Melting Point | 71-75 °C | [2] |
| Boiling Point (Predicted) | 281.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.940 ± 0.06 g/cm³ | [1] |
| Appearance | Yellow to brown solid | [1] |
| Storage | 2-8°C, protect from light | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a p-xylene core with bromine and iodine substituents at positions 2 and 5, respectively. This arrangement leads to a sterically hindered yet highly reactive molecule.
Caption: Molecular structure of this compound.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is a generalized procedure based on known reactions of similar compounds and has not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.
Step 1: Bromination of 1,4-Dimethylbenzene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, add 1,4-dimethylbenzene and a catalytic amount of iron filings or anhydrous iron(III) bromide.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine dropwise from the dropping funnel with constant stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized in the gas trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a solution of sodium bisulfite to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by distillation to obtain 2-bromo-1,4-dimethylbenzene.
Step 2: Iodination of 2-Bromo-1,4-dimethylbenzene
-
Reaction Setup: In a reaction vessel, dissolve 2-bromo-1,4-dimethylbenzene in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.
-
Addition of Iodinating Agent: Add a source of electrophilic iodine, such as a mixture of iodine and an oxidizing agent like iodic acid or nitric acid.
-
Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized.
-
Reaction Monitoring: Follow the formation of the product by TLC or GC.
-
Work-up: After completion, pour the reaction mixture into an ice-water slurry. The solid product should precipitate.
-
Purification: Collect the solid by filtration, wash with water and a dilute solution of sodium thiosulfate to remove any remaining iodine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Reactivity and Utility in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0). This chemoselectivity allows for the sequential introduction of different functional groups.
Selective Functionalization
This differential reactivity is a cornerstone of its application in constructing complex molecules. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the iodo position, leaving the bromo group intact for a subsequent, different cross-coupling reaction.
Caption: Selective cross-coupling reactions of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets would also be expected in the aliphatic region for the two non-equivalent methyl groups. The chemical shifts would be influenced by the electronic effects of the bromine and iodine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms. The carbons attached to the halogens will be significantly shifted. The aromatic region will show six distinct signals, and the aliphatic region will show two signals for the methyl carbons.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) at m/z 310, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of methyl, bromo, and iodo radicals.
Applications in Drug Discovery and Materials Science
Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. The ability to introduce diverse substituents through cross-coupling reactions makes this compound a valuable precursor for the synthesis of novel organic molecules with potential biological activity or unique material properties.
While specific examples of the use of this compound in drug development are not widely reported, its structural motifs are present in various classes of bioactive molecules. The dimethylbenzene core can provide a rigid scaffold for orienting functional groups for optimal interaction with biological targets. The bromo and iodo substituents serve as handles for the introduction of pharmacophoric groups.
In materials science, this compound can be used as a monomer or intermediate in the synthesis of conjugated polymers and organic electronic materials. The introduction of different aromatic or heteroaromatic groups via cross-coupling can be used to tune the electronic and photophysical properties of the resulting materials.
Safety and Handling
This compound is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its key feature is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective and sequential functionalization. This property makes it an attractive starting material for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted properties, along with insights into its synthesis and reactivity, to aid researchers in its effective utilization.
References
- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
solubility profile of 1-Bromo-4-iodo-2,5-dimethylbenzene in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-4-iodo-2,5-dimethylbenzene
Abstract
This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis and materials science. A thorough understanding of its solubility profile in common organic solvents is paramount for its effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.
Physicochemical Characteristics of this compound
This compound, also known as 2-Bromo-5-iodo-p-xylene, is a polysubstituted aromatic compound.[1] Its molecular structure, featuring a benzene ring functionalized with two halogen atoms (Bromine and Iodine) and two methyl groups, dictates its physical and chemical properties. These properties, in turn, are the primary determinants of its solubility.
The large, non-polar surface area contributed by the benzene ring and methyl groups, combined with the polarizable but weakly polar carbon-halogen bonds, suggests a predominantly non-polar or weakly polar character. This structure is key to predicting its interaction with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Bromo-5-iodo-p-xylene, 1-bromo-2,5-dimethyl-4-iodobenzene | PubChem[1] |
| CAS Number | 699119-05-6 | Sigma-Aldrich, PubChem[1] |
| Molecular Formula | C₈H₈BrI | PubChem[1] |
| Molecular Weight | 310.96 g/mol | PubChem[1] |
| Physical Form | Solid or Semi-solid | Sigma-Aldrich |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | Sigma-Aldrich |
Theoretical Principles Governing Solubility
The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like".[2][3] This principle is a qualitative summary of the thermodynamic interactions between solute and solvent molecules. High solubility is achieved when the intermolecular forces of attraction between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.
For this compound, the key factors are:
-
Van der Waals Forces: As a large, electron-rich molecule, its primary interactions are London dispersion forces. Solvents that also rely on these forces (e.g., non-polar solvents like hexane and toluene) are expected to be effective.
-
Dipole-Dipole Interactions: The C-Br and C-I bonds introduce modest dipoles into the molecule. This allows for some interaction with polar aprotic solvents (e.g., acetone, ethyl acetate), though these are weaker than the overall non-polar character.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H) and has very weak acceptor capability. Therefore, its solubility in strong hydrogen-bonding solvents like water is expected to be extremely low. Halogenated hydrocarbons are generally hydrophobic.[4]
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile in Common Organic Solvents
Based on the theoretical principles outlined above, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in synthesis and purification. For instance, a related compound, 1-Bromo-4-iodobenzene, is known to dissolve readily in solvents like chloroform, ethanol, diethyl ether, and acetone, while being insoluble in water.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | High | Strong van der Waals interactions between the solute's large non-polar structure and the non-polar solvent molecules. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The solvent's polarity can interact with the C-X bond dipoles, while its organic backbone is compatible with the solute's non-polar regions. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The alkyl portion of the alcohols provides some non-polar character for interaction, but the strong hydrogen-bonding network of the solvent is disrupted without significant solute-solvent H-bonding in return. |
| Highly Polar Protic | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the predominantly non-polar and hydrophobic nature of the solute.[4] |
Standard Protocol for Experimental Solubility Determination
To move beyond prediction to quantitative data, a robust experimental protocol is required. The Equilibrium Shake-Flask Method is a widely accepted standard for determining the solubility of sparingly soluble compounds.[5][6] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate and reproducible.
Principle of the Method
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Materials and Reagents
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (±0.01 mg)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen pre-equilibrated solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved micro-particulates.
-
Dilution & Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the sample using a pre-validated HPLC or UV-Vis method to determine its concentration.
References
quantum chemical calculations for 1-Bromo-4-iodo-2,5-dimethylbenzene
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Bromo-4-iodo-2,5-dimethylbenzene
Executive Summary
This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound. Designed for researchers in computational chemistry and drug development, this document moves beyond a simple list of steps to explain the critical reasoning behind methodological choices. We delve into the theoretical foundations necessary for accurately modeling a molecule containing heavy halogens like bromine and iodine, with a specific focus on the practical implementation of Density Functional Theory (DFT). The guide details a complete workflow, from initial structure generation and robust geometry optimization to the calculation and interpretation of key electronic and spectroscopic properties. By emphasizing the importance of relativistic effects, appropriate basis set selection, and the validation of results, this whitepaper serves as a self-contained manual for producing reliable and insightful computational data on halogenated aromatic systems.
Introduction: The 'Why' and 'How' of Modeling Halogenated Aromatics
This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis[1]. Its utility often stems from the differential reactivity of the C-Br and C-I bonds. A computational approach allows for a deep, quantitative understanding of its structural, electronic, and reactive properties before a single physical experiment is conducted.
Quantum chemical calculations, particularly those using DFT, provide invaluable insights into:
-
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Structure: The distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. These are direct indicators of reactivity[2].
-
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule and confirm its structure.
-
Spectroscopic Properties: Prediction of NMR chemical shifts to aid in experimental spectral assignment.
The presence of iodine, a heavy element, introduces complexities that are not present when modeling simple organic molecules. The high nuclear charge causes the inner-shell electrons to move at speeds approaching a significant fraction of the speed of light, necessitating the inclusion of relativistic effects for accurate calculations[3][4]. This guide directly addresses these challenges, providing a robust framework for success.
Theoretical & Methodological Framework: Making the Right Choices
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, these choices are non-trivial.
Density Functional Theory (DFT) Functional Selection
DFT is a workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical.
-
Recommended Functional: B3LYP The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is an excellent and widely-used starting point for organic molecules, providing reliable geometric and electronic property predictions[5][6][7]. For many applications, its performance is more than adequate.
-
For Higher Accuracy (Dispersion Effects): B3LYP-D3 or M06-2X Halogenated compounds can engage in significant non-covalent interactions (e.g., halogen bonding), which are driven by electron correlation and dispersion forces[8]. Standard B3LYP does not fully account for these. For studies where such interactions are critical, using a functional with an empirical dispersion correction, like B3LYP-D3 , is highly recommended[6]. Alternatively, functionals from the Minnesota family, such as M06-2X , are parameterized to better capture these effects and often yield superior results for non-covalent interactions[9].
Basis Set Selection: The Critical Role of ECPs
A basis set is the set of mathematical functions used to build the molecular orbitals. For heavy elements like bromine and iodine, standard Pople-style basis sets (e.g., 6-31G(d)) are inadequate and will fail[10].
-
Causality: The core electrons of heavy elements are computationally expensive to model, and more importantly, they experience strong relativistic effects that alter orbital energies and sizes[4][11].
-
Solution: Effective Core Potentials (ECPs) ECPs (also known as pseudopotentials) solve this problem by replacing the complex core electrons with a mathematical potential. This potential implicitly includes the averaged relativistic effects. Only the chemically active valence electrons are treated explicitly with a basis set[12].
-
Recommended Mixed Basis Set Approach:
-
For Iodine (I) and Bromine (Br): Use the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP and basis set. This is a well-established and efficient choice for these elements[10]. For higher accuracy, the def2-TZVP (Definitive, Triple-Zeta Valence Polarization) basis set and its associated ECP is an excellent alternative that provides a more flexible description of the valence electrons[13][14].
-
For Carbon (C) and Hydrogen (H): Use a high-quality Pople-style basis set like 6-311+G(d,p) . This triple-zeta basis set includes diffuse functions (+) for describing lone pairs and anions, and polarization functions (d,p) for accurately representing bonding environments.
-
This "mixed basis set" strategy, where different basis sets are assigned to different atoms, is a standard and computationally efficient approach.
Simulating the Environment: The Polarizable Continuum Model (PCM)
To model the molecule in a solvent, which is more representative of experimental conditions, an implicit solvation model is recommended. The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium, which is polarized by the solute molecule[15][16][17]. This is a computationally efficient way to capture the bulk electrostatic effects of a solvent and is available in most quantum chemistry software packages[18][19].
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process using a typical quantum chemistry software package like Gaussian. The keywords provided are for the Gaussian software suite but are conceptually similar in other programs like ORCA.
Workflow Overview Diagram
Caption: A standard workflow for quantum chemical calculations.
Step 1: Molecular Structure Input
-
Using a molecular editor like GaussView or the open-source Avogadro, construct the 3D structure of this compound[20][21].
-
Ensure the correct connectivity: a benzene ring with Br at position 1, I at position 4, and methyl groups at positions 2 and 5.
-
Perform a quick "clean-up" or preliminary optimization using molecular mechanics (e.g., UFF) to get a reasonable starting geometry. This is not a quantum mechanical step but provides a better starting point[21].
Step 2: Geometry Optimization
This is the most critical step to find the lowest-energy conformation of the molecule.
-
Setup the Calculation: In your software, specify the following[22][23][24]:
-
Job Type: Optimization (Opt).
-
Method:
-
Functional: B3LYP
-
Basis Set: GenECP (This keyword allows for a mixed basis set).
-
-
Charge & Multiplicity: 0 and 1 (neutral singlet state).
-
Title: A descriptive title, e.g., "this compound B3LYP/GenECP Opt".
-
-
Define the Mixed Basis Set: At the end of the input file, after the molecular coordinates, specify the basis sets for each element type:
-
Submit and Run the Calculation.
Step 3: Frequency Calculation (Self-Validation)
A geometry optimization finds a stationary point on the potential energy surface, but this could be a minimum or a transition state. A frequency calculation is required to confirm it is a true minimum.
-
Setup the Calculation:
-
Use the optimized geometry from the previous step as the input structure.
-
Job Type: Frequency (Freq).
-
Method: Use the exact same functional and mixed basis set as the optimization. Using a different level of theory will invalidate the result.
-
-
Analyze the Output:
-
A true minimum energy structure will have zero imaginary frequencies . Imaginary frequencies (often listed as negative values) indicate a transition state, meaning the structure is a maximum in at least one direction. If you find one, you must troubleshoot the geometry and re-optimize.[23]
-
The output also provides crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step 4: Calculation of Molecular Properties
Once you have a validated minimum-energy structure, you can calculate various properties using "single-point energy" calculations, which do not change the geometry.
-
Electronic Properties (HOMO/LUMO, MEP):
-
A standard optimization or frequency calculation output file already contains the molecular orbital energies.[22] The HOMO is the highest energy orbital with electrons, and the LUMO is the lowest energy orbital without electrons.[25] The energy difference is the HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitation energy.[26]
-
To generate visualization files for the orbitals or the Molecular Electrostatic Potential (MEP) map, you may need to add a keyword like Pop=Full and Output=WFX.
-
-
NMR Spectroscopy:
-
Job Type: NMR.
-
Method: The GIAO (Gauge-Independent Atomic Orbital) method is standard. Use a reliable functional and basis set.
-
Note: Calculated NMR shifts are absolute shieldings. They must be referenced against a calculated standard (e.g., Tetramethylsilane, TMS, optimized at the same level of theory) to compare with experimental chemical shifts. δ_sample = σ_TMS - σ_sample
-
Data Analysis and Interpretation
Tabulating Quantitative Data
Summarize your key findings in structured tables for clarity.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length (Å) | C-Br | [Example Value: 1.91 Å] |
| C-I | [Example Value: 2.12 Å] | |
| C-C (aromatic avg.) | [Example Value: 1.39 Å] | |
| Bond Angle (°) | C-C-Br | [Example Value: 119.8°] |
| | C-C-I | [Example Value: 120.1°] |
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | [Example Value: -6.5 eV] |
| LUMO Energy | [Example Value: -1.2 eV] |
| HOMO-LUMO Gap | [Example Value: 5.3 eV] |
Interpreting Electronic Properties
-
HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[25] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[27] The spatial distribution of these orbitals (visualized as lobes) indicates the likely sites for electrophilic (attacked by HOMO) and nucleophilic (attacked by LUMO) reactions.[2][28]
-
Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential on the electron density surface.
-
Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are often found around electronegative atoms or π-systems.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. For halogenated aromatics, a positive region known as a "sigma-hole" can form on the halogen atom opposite to the C-X bond, which is responsible for halogen bonding.
-
Methodology Selection Diagram
Caption: Decision process for selecting methods for heavy-atom systems.
Conclusion
This guide provides a robust and theoretically grounded protocol for performing quantum chemical calculations on this compound. By adhering to these steps—particularly the critical selection of a DFT functional and a mixed basis set incorporating ECPs for the heavy halogens—researchers can generate accurate and predictive data. The self-validating step of a frequency calculation ensures the reliability of the optimized geometry, which is the foundation for all subsequent property calculations. The insights gained from analyzing the HOMO-LUMO gap and MEP map can directly inform experimental design, saving valuable time and resources in chemical synthesis and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. users.df.uba.ar [users.df.uba.ar]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dft.uci.edu [dft.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Relativistic effects on the electronic structure of the heaviest elements. Is the Periodic Table endless? [comptes-rendus.academie-sciences.fr]
- 12. Relativistic corrections - ORCA 6.0 TUTORIALS [faccts.de]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. ORCA Input Library - Basis sets [sites.google.com]
- 15. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]
- 18. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 19. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
- 23. m.youtube.com [m.youtube.com]
- 24. prezi.com [prezi.com]
- 25. ossila.com [ossila.com]
- 26. learn.schrodinger.com [learn.schrodinger.com]
- 27. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 1-Bromo-4-iodo-2,5-dimethylbenzene (CAS No. 699119-05-6): A Versatile Synthetic Building Block for Drug Discovery and Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 699119-05-6), a valuable and versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals. The guide will delve into the compound's core physicochemical properties, its strategic importance in synthetic chemistry—particularly in palladium-catalyzed cross-coupling reactions—and provide practical insights into its application. A curated list of reputable suppliers is also included to facilitate procurement for research and development purposes.
Introduction: The Strategic Value of Differentiated Dihalogenated Arenes
In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Dihalogenated aromatic compounds, such as this compound, serve as exceptional starting materials for the synthesis of novel bioactive molecules.[1] The key to their utility lies in the differential reactivity of the halogen substituents, which enables selective and sequential chemical transformations.
This compound, also known as 2-Bromo-5-iodo-p-xylene, possesses both a bromine and an iodine atom attached to a dimethylated benzene ring.[2][3][4] This structural arrangement is of significant interest to synthetic chemists because the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in common palladium-catalyzed cross-coupling reactions.[5] This reactivity difference allows for the selective functionalization of the iodine-bearing position, leaving the bromine atom intact for subsequent transformations. This stepwise approach is a powerful strategy for the convergent synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[6][7]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in experimental work.
| Property | Value | Source(s) |
| CAS Number | 699119-05-6 | [1][2][8] |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 1-bromo-2,5-dimethyl-4-iodobenzene, 2-Bromo-5-iodo-p-xylene | [4][9][10] |
| Molecular Formula | C₈H₈BrI | [3][8] |
| Molecular Weight | 310.96 g/mol | [3][4][8] |
| Appearance | Solid, Crystalline Powder, Crystals, or Needles | [1][3] |
| Melting Point | 71 to 75 °C | [3] |
| Purity | Typically ≥95-97% | [1][3][9] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1][5] |
| Solubility | Insoluble in water. | [10] |
Handling and Storage Recommendations:
-
Inert Atmosphere: As with many organohalides used in cross-coupling reactions, it is advisable to handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, especially if it is to be used in sensitive catalytic systems.
-
Light Sensitivity: Some sources indicate that similar bromo-iodo-arenes can be light-sensitive.[10] Therefore, storing the compound in an amber vial or in a dark location is a prudent measure.
-
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
Synthetic Utility and Key Applications
The primary application of this compound is as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility.[5]
Chemoselective Functionalization: A Stepwise Approach
The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl.[11] This principle allows for the selective reaction at the C-I bond of this compound while the C-Br bond remains available for a subsequent, different coupling reaction. This two-step functionalization is a highly efficient strategy for building molecular complexity.
Caption: Sequential cross-coupling strategy using this compound.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[8] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with an alkyne at the iodo-position, often under mild conditions.[8][10]
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base, followed by the terminal alkyne (1.1 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting 4-bromo-2,5-dimethyl-alkynylbenzene by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is another key application.[3] By carefully controlling the reaction conditions (e.g., temperature, catalyst system), selective coupling at the C-I position can be achieved.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture with stirring (e.g., at 70-80 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aryl amines.[9][12] The C-I bond of this compound can be selectively aminated, preserving the C-Br bond for further synthetic elaboration.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sourcing and Procurement: A Guide to Suppliers
Reliable sourcing of high-purity starting materials is critical for reproducible research. The following companies are listed as suppliers for CAS No. 699119-05-6. It is recommended to request a certificate of analysis (CoA) to verify purity before use.
-
Sigma-Aldrich (Merck): A major global supplier of chemicals for research and pharmaceutical applications, listing this compound.[1]
-
Fluorochem: A UK-based supplier of fine chemicals, including 2-Bromo-5-iodo-p-xylene.[3]
-
AK Scientific, Inc.: A US-based supplier of fine chemicals and intermediates.[9]
-
Parchem: A worldwide supplier of specialty chemicals.[2]
-
BLDpharm: A supplier of research chemicals and building blocks.[5]
-
Dayang Chem (Hangzhou) Co., Ltd: A manufacturer and supplier of fine chemicals based in China.[10]
-
Wychem Limited: A UK-based specialty fine chemical company.[13]
-
Wuhan Chemwish Technology Co., Ltd: A supplier of chemical products based in China.[12]
Conclusion
This compound (CAS No. 699119-05-6) is a strategically important building block for organic synthesis. Its value is derived from the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This capability makes it an invaluable tool for medicinal chemists and materials scientists in the construction of complex, di-functionalized aromatic structures. By understanding its properties and leveraging its unique reactivity, researchers can significantly streamline synthetic routes to novel molecules with potential applications in drug discovery and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
electrophilic substitution reactions of 2,5-dimethyliodobenzene
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dimethyliodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,5-dimethyliodobenzene (2-iodo-p-xylene). As a polysubstituted aromatic compound, its reactivity and regioselectivity are governed by a complex interplay of electronic and steric effects from two activating methyl groups and one deactivating iodo group. This document elucidates the theoretical principles dictating substituent effects, predicts the positional outcomes of substitution, and provides detailed, field-proven protocols for key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The content is structured to deliver actionable insights for synthetic chemists engaged in the design and execution of complex molecular syntheses, particularly in the field of drug development where precise control of molecular architecture is paramount.
Introduction to 2,5-Dimethyliodobenzene in EAS Reactions
2,5-Dimethyliodobenzene is an aromatic hydrocarbon featuring a benzene ring substituted with two methyl groups and an iodine atom.[1][2] Its utility as a synthetic intermediate is significant, particularly in creating complex, highly substituted aromatic structures. Electrophilic aromatic substitution is a fundamental class of reactions for arenes, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[3][4] The success of such a synthesis hinges on the ability to predict and control the position of the incoming electrophile, a factor determined by the substituents already present on the ring.
The core challenge and opportunity in utilizing 2,5-dimethyliodobenzene lies in understanding the cumulative influence of its three substituents. This guide will dissect these influences to provide a predictive framework for its reactivity.
The Guiding Principles: Substituent Effects on the Aromatic Ring
The rate and regioselectivity of electrophilic attack are not random; they are dictated by the electronic nature of the substituents on the benzene ring.[5][6] Each group either donates or withdraws electron density, thereby activating or deactivating the ring towards electrophiles, and directs incoming groups to specific positions.[7][8]
Analysis of Individual Substituent Effects
-
Methyl Groups (-CH₃): As alkyl groups, the two methyl substituents at positions 2 and 5 are classified as activating groups and ortho, para-directors .[9] They donate electron density to the ring primarily through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.[10] The electron donation preferentially stabilizes the carbocation intermediates (arenium or sigma complexes) formed during attack at the ortho and para positions.[9]
-
Iodo Group (-I): The iodine substituent at position 1 presents a dual nature. Halogens are unique in that they are deactivating yet ortho, para-directing .[11][12]
-
Deactivation (-I Effect): Due to its high electronegativity relative to carbon, iodine withdraws electron density from the ring through the sigma bond (a negative inductive effect, -I). This reduces the ring's overall nucleophilicity, making it less reactive than benzene.[10]
-
Ortho, Para-Direction (+M Effect): Conversely, the iodine atom possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system (a positive mesomeric or resonance effect, +M).[3] This resonance effect stabilizes the carbocation intermediates of ortho and para attack more than meta attack, thus directing the electrophile to these positions.[7][11]
-
Predicting Regioselectivity in 2,5-Dimethyliodobenzene
When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or antagonistic.[13] In 2,5-dimethyliodobenzene, the available positions for substitution are C3, C4, and C6.
-
Position 3: Is ortho to the C2-methyl, meta to the C5-methyl, and meta to the iodo group. It is activated by only one group.
-
Position 4: Is para to the iodo group and ortho to the C5-methyl group. This position is strongly favored as its activation is reinforced by two ortho, para-directing groups.
-
Position 6: Is para to the C5-methyl group and ortho to the iodo group. This position is also activated by two reinforcing groups.
The Role of Steric Hindrance
While electronic effects identify favorable positions, steric hindrance often determines the final product ratio. The iodine atom is significantly larger than a hydrogen atom. Consequently, the position ortho to the bulky iodo group (Position 6) is sterically hindered. This makes it more difficult for an incoming electrophile to approach and bond with this carbon.
Overall Prediction: The combination of powerful electronic directing effects to position 4 and significant steric hindrance at position 6 leads to the strong prediction that electrophilic substitution on 2,5-dimethyliodobenzene will occur predominantly at the C4 position.
Caption: Logical workflow for predicting the major product of EAS on 2,5-dimethyliodobenzene.
Key Electrophilic Substitution Reactions and Protocols
The following sections provide detailed protocols for the primary classes of electrophilic aromatic substitution reactions. The causality behind key steps is explained to ensure scientific integrity and reproducibility.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[14]
Mechanism Insight: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion. The reaction temperature is kept low to prevent multiple nitrations, as the first nitro group deactivates the ring to further substitution.[14]
Experimental Protocol: Synthesis of 1-Iodo-2,5-dimethyl-4-nitrobenzene
-
Apparatus Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Acid Mixture Preparation: Carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid in the dropping funnel. Allow the mixture to cool.
-
Substrate Preparation: Dissolve 11.6 g (0.05 mol) of 2,5-dimethyliodobenzene[1] in 20 mL of glacial acetic acid in the round-bottom flask and cool the solution in the ice bath.
-
Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture slowly over 200 g of crushed ice with stirring. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 1-iodo-2,5-dimethyl-4-nitrobenzene.
Caption: The general mechanism for the nitration of 2,5-dimethyliodobenzene.
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br or Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[15]
Mechanism Insight: The Lewis acid catalyst (e.g., FeBr₃) coordinates with Br₂, creating a highly polarized Br-Br bond. The benzene ring attacks the terminal bromine atom, displacing FeBr₄⁻. This anion then acts as a base to remove the proton from the arenium ion, regenerating the aromatic ring and the catalyst.[16]
Experimental Protocol: Synthesis of 4-Bromo-1-iodo-2,5-dimethylbenzene
-
Apparatus Setup: Assemble a 100 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes). Protect the apparatus from atmospheric moisture with drying tubes.
-
Catalyst and Substrate: Add 11.6 g (0.05 mol) of 2,5-dimethyliodobenzene and a catalytic amount of iron filings (approx. 0.5 g) to the flask.
-
Reagent Addition: Place 8.8 g (2.8 mL, 0.055 mol) of liquid bromine in the dropping funnel.
-
Reaction Execution: Add the bromine dropwise to the stirred substrate at room temperature. The reaction is exothermic and will generate HBr gas. Control the rate of addition to maintain a gentle reflux.
-
Completion and Quenching: After all the bromine has been added, continue stirring at room temperature for 2 hours or until the evolution of HBr ceases.
-
Workup: Cool the flask and slowly add 30 mL of a 10% aqueous sodium bisulfite solution to quench any unreacted bromine. Transfer the mixture to a separatory funnel, add 50 mL of dichloromethane, and separate the organic layer.
-
Purification: Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from methanol or by column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically achieved using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. SO₃ is the active electrophile.[17]
Mechanism Insight: Sulfonation is a reversible reaction. The use of fuming sulfuric acid provides a high concentration of the electrophile, SO₃, driving the reaction forward. The workup involves quenching with ice, which precipitates the less soluble sulfonic acid.[18]
Experimental Protocol: Synthesis of 4-Iodo-2,5-dimethylbenzenesulfonic Acid
-
Apparatus Setup: In a fume hood, place 11.6 g (0.05 mol) of 2,5-dimethyliodobenzene in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add 20 mL of fuming sulfuric acid (20% SO₃) to the flask with efficient stirring.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60 °C for one hour.
-
Reaction Monitoring: Monitor the reaction by taking a small aliquot, quenching it in water, and checking for the disappearance of the starting material (which is insoluble in water).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice. The sulfonic acid product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water. The product can be purified by recrystallization from a minimal amount of hot water.
Friedel-Crafts Reactions
Friedel-Crafts reactions form new carbon-carbon bonds.[19] Acylation introduces an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). Alkylation introduces an alkyl group (-R).
Mechanism Insight (Acylation): Acylation is generally preferred over alkylation for synthetic purposes. The acyl chloride reacts with AlCl₃ to form a resonance-stabilized acylium ion (R-C≡O⁺), which is the electrophile.[20] Unlike alkylation, the acylium ion does not rearrange, and the product (a ketone) is deactivated, preventing poly-acylation.[21]
Experimental Protocol: Synthesis of 1-(4-Iodo-2,5-dimethylphenyl)ethan-1-one (Friedel-Crafts Acylation)
-
Apparatus Setup: Set up a flame-dried, 250 mL three-necked flask with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel.
-
Reagents: In the flask, suspend 14.7 g (0.11 mol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, place a solution of 7.8 g (0.10 mol) of acetyl chloride in 20 mL of dry dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After the acylium ion complex has formed (approx. 15 minutes), add a solution of 23.2 g (0.10 mol) of 2,5-dimethyliodobenzene in 30 mL of dry dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition, allow the reaction to stir at room temperature for 3 hours.
-
Workup: Cool the flask in an ice bath and quench the reaction by slowly adding 100 g of crushed ice, followed by 50 mL of 6M HCl.
-
Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by vacuum distillation or recrystallization from hexane.
Summary of Predicted Reactions
The following table summarizes the expected outcomes and general conditions for the electrophilic substitution of 2,5-dimethyliodobenzene.
| Reaction Type | Electrophile | Reagents | Typical Conditions | Major Product |
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | 1-Iodo-2,5-dimethyl-4-nitrobenzene |
| Bromination | Br⁺ | Br₂, Fe or FeBr₃ | Room Temperature | 4-Bromo-1-iodo-2,5-dimethylbenzene |
| Sulfonation | SO₃ | Fuming H₂SO₄ (Oleum) | 60 °C | 4-Iodo-2,5-dimethylbenzenesulfonic acid |
| FC Acylation | RCO⁺ | RCOCl, AlCl₃ | 0 °C to RT | 1-(4-Iodo-2,5-dimethylphenyl)alkan-1-one |
Conclusion
The are reliably predicted by a systematic analysis of substituent effects. The cooperative, ortho, para-directing influences of the C5-methyl and C1-iodo groups, combined with the significant steric hindrance imposed by the iodo group at its ortho position (C6), overwhelmingly favor substitution at the C4 position. This predictable regioselectivity makes 2,5-dimethyliodobenzene a valuable and versatile building block in medicinal chemistry and materials science, where precise functionalization of aromatic scaffolds is a prerequisite for achieving desired biological activity or material properties. The protocols detailed herein serve as a robust starting point for the practical application of this substrate in complex synthetic endeavors.
References
- 1. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 2. Cas 1122-42-5,1,4-Dimethyl-2-iodobenzene | lookchem [lookchem.com]
- 3. chemistry.coach [chemistry.coach]
- 4. chem.uci.edu [chem.uci.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents [patents.google.com]
- 18. 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | Benchchem [benchchem.com]
- 19. mt.com [mt.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ocw.mit.edu [ocw.mit.edu]
Methodological & Application
Application Note: Highly Selective Sonogashira Coupling at the C−I Position of 1-Bromo-4-iodo-2,5-dimethylbenzene
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to performing a highly selective Sonogashira coupling reaction on the C−I bond of 1-bromo-4-iodo-2,5-dimethylbenzene, while leaving the C−Br bond intact for subsequent transformations. This protocol leverages the differential reactivity of aryl halides towards palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.
Introduction: The Strategic Value of Chemoselectivity
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Its utility is immensely broadened when applied to dihalogenated substrates, where selective reaction at one position allows for the stepwise and controlled elaboration of molecular complexity.
The substrate, this compound, presents two distinct reactive sites for cross-coupling. The ability to selectively functionalize the more reactive carbon-iodine (C−I) bond while preserving the less reactive carbon-bromine (C−Br) bond is of significant strategic importance in multi-step synthesis, particularly in the development of novel pharmaceutical agents and advanced organic materials.[2] This selective approach enables the creation of a versatile building block, 4-bromo-1-alkynyl-2,5-dimethylbenzene, which can be further diversified through subsequent reactions at the C−Br position.
The Basis of Selectivity: A Mechanistic Rationale
The remarkable chemoselectivity of the Sonogashira reaction hinges on the initial, and often rate-determining, step of the palladium catalytic cycle: oxidative addition .[3][4] The general reactivity trend for aryl halides in this step is Ar−I > Ar−OTf > Ar−Br >> Ar−Cl.[2][5] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds; the C−I bond is significantly weaker than the C−Br bond, making it more susceptible to cleavage and insertion by the active Pd(0) catalyst.
By carefully controlling the reaction conditions, particularly temperature, we can exploit this kinetic difference. Performing the reaction at or near room temperature provides sufficient energy to overcome the activation barrier for the oxidative addition of the C−I bond but is insufficient to promote significant reaction at the more robust C−Br bond.[6]
The overall process is a dual catalytic cycle involving both palladium and copper.[2][7]
-
Palladium Cycle: The active Pd(0) species selectively undergoes oxidative addition into the C−I bond of the substrate.
-
Copper Cycle: Concurrently, copper(I) iodide (CuI) reacts with the terminal alkyne and an amine base to form a copper(I) acetylide intermediate.[8][9]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne moiety to the palladium(II) complex (transmetalation). The resulting diorganopalladium(II) species then undergoes reductive elimination to furnish the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6][7]
A diagram of the selective Sonogashira coupling catalytic cycle is shown below.
Caption: Catalytic cycle for selective Sonogashira coupling.
Experimental Protocol
This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.[10]
3.1. Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
3.3. Step-by-Step Procedure
The workflow for the selective Sonogashira coupling is depicted below.
Caption: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (0.03 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe. Stir the mixture for 5-10 minutes to ensure dissolution. Subsequently, add the amine base (e.g., Et₃N, 2.5 equiv) followed by the dropwise addition of the terminal alkyne (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored periodically by TLC or GC-MS to check for the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst residues and amine salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-1-alkynyl-2,5-dimethylbenzene product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Parameter Optimization and Troubleshooting
The success of this selective coupling relies on the careful control of several parameters. The following table provides guidance on optimization and troubleshooting common issues.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Temperature | Room Temperature (20-25 °C) | Primary control for selectivity. If reaction at the C−Br bond is observed, consider lowering the temperature. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be attempted, but selectivity might decrease. |
| Catalyst System | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-3 mol%), CuI (2-5 mol%) | Standard and reliable catalysts for Sonogashira reactions.[2] If low conversion occurs, ensure the catalyst is active and not degraded. Use of bulky, electron-rich phosphine ligands can sometimes improve rates but may require more optimization.[11] |
| Base | Et₃N, DIPEA (Amine Bases) | The base neutralizes the HX formed and facilitates the formation of the copper acetylide.[6] Ensure the base is dry and pure; older bottles can be less effective.[12] |
| Solvent | Anhydrous, Degassed THF, Toluene | Oxygen can lead to catalyst deactivation and promote undesirable alkyne homocoupling (Glaser coupling).[13] Ensure solvents are properly degassed by freeze-pump-thaw cycles or by sparging with an inert gas. |
| Alkyne Homocoupling | Minimize O₂, use appropriate CuI loading | The formation of a diyne byproduct (R-C≡C-C≡C-R) is a common side reaction. This is often caused by the presence of oxygen. Running the reaction under strict anaerobic conditions and avoiding an excess of CuI can minimize this issue.[12][13] |
Conclusion
The protocol described provides a robust and reliable method for the selective Sonogashira coupling at the iodine position of this compound. By leveraging the inherent differences in carbon-halogen bond reactivity and maintaining mild reaction conditions, researchers can efficiently synthesize valuable building blocks for further chemical exploration. This selective functionalization is a key strategy in the efficient construction of complex organic molecules for the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. reddit.com [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Suzuki-Miyaura coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene with arylboronic acids
An Application Guide to Site-Selective Synthesis: The Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene with Arylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the ability to construct complex molecular architectures with precision is paramount. Site-selective cross-coupling reactions are a cornerstone of this endeavor, allowing for the sequential and controlled functionalization of polyhalogenated aromatic compounds. This guide provides an in-depth technical overview and a field-proven protocol for the selective Suzuki-Miyaura coupling of this compound, a versatile building block for creating novel biaryl and poly-aryl structures.
The Principle of Selective Reactivity
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed C-C bond-forming process that follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The key to achieving site-selectivity in a dihalogenated substrate like this compound lies in the first and typically rate-determining step: oxidative addition.[1]
During this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. The rate of this insertion is directly related to the carbon-halogen bond dissociation energy. The established reactivity trend for aryl halides is I > Br > Cl > F.[3] The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, making it far more susceptible to cleavage by the palladium catalyst. By carefully controlling the reaction conditions, it is possible to exploit this inherent difference in reactivity to selectively form a new C-C bond at the C-I position while leaving the C-Br bond intact for subsequent transformations.
The Multifaceted Role of Reagents
While the C-I versus C-Br bond energy is the primary driver of selectivity, the choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction for high yield and exclusivity.
-
Catalyst and Ligand : The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. Electron-rich and bulky ligands, such as SPhos or XPhos, can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[4] For many standard applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, all-in-one catalyst/ligand system.
-
Base : The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[5][6] The choice of base can significantly affect reaction rates and yields. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used, often in an aqueous solution to create a biphasic system.[5]
-
Solvent : The solvent must solubilize the various components of the reaction. Biphasic solvent systems, such as dioxane/water, toluene/water, or THF/water, are frequently employed.[7][8] These systems facilitate the interaction of the organic-soluble aryl halide and catalyst with the water-soluble inorganic base and boronate species.
Experimental Protocol: Selective Mono-Arylation
This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane and Degassed Water
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition : Using syringes, add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. The mixture should be a suspension.
-
Reaction : Place the flask in a preheated heating mantle set to 85 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting iodo-bromo arene.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2,5-dimethyl-1,1'-biphenyl product.
-
Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data & Optimization
The following tables provide illustrative data for typical reaction outcomes and guidance for optimizing reaction parameters.
Table 1: Example Reaction Outcomes
| Entry | Arylboronic Acid | Product | Isolated Yield | Selectivity (Mono-arylation:Di-arylation) |
| 1 | Phenylboronic acid | 4-Bromo-2,5-dimethyl-1,1'-biphenyl | 92% | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxy-2,5-dimethyl-1,1'-biphenyl | 89% | >98:2 |
| 3 | 3-Fluorophenylboronic acid | 4-Bromo-3'-fluoro-2,5-dimethyl-1,1'-biphenyl | 94% | >99:1 |
Yields and selectivity are illustrative and based on successful execution of the described protocol.
Table 2: Parameter Optimization Guide
| Parameter | Standard Condition | Variation & Rationale | Potential Impact |
| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | Decrease to 1 mol% or 0.5 mol% for cost-effectiveness on larger scales. | May require longer reaction times; too low can lead to incomplete conversion. |
| Base | K₂CO₃ (2.0 equiv) | Use a stronger base like K₃PO₄ or Cs₂CO₃ (2.0 equiv). | Can accelerate transmetalation, potentially shortening reaction times, especially for electron-poor boronic acids. |
| Temperature | 85 °C | Lower to 60-70 °C to further enhance selectivity. Increase to 100 °C if conversion is slow. | Lower temperatures maximize selectivity. Higher temperatures risk competing reaction at the C-Br site. |
| Solvent Ratio | Dioxane/H₂O (4:1) | Change to Toluene/H₂O or THF/H₂O. | Solvent can influence catalyst activity and solubility of reagents, affecting reaction rate and yield.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Low reaction temperature. | Use fresh catalyst; Ensure thorough purging with inert gas; Increase temperature modestly (e.g., to 95 °C). |
| Loss of Selectivity | Reaction temperature is too high; Prolonged reaction time after full conversion of the C-I site. | Reduce temperature; Monitor reaction closely and stop once starting material is consumed. |
| Protodeboronation | Presence of acid; Excess water or base; Unstable boronic acid. | Use high-purity reagents; Ensure the base is not excessively strong or concentrated; Use the boronic acid pinacol ester instead. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure of solvents and inert atmosphere technique. |
By leveraging the inherent reactivity differences between carbon-halogen bonds and carefully controlling reaction parameters, the Suzuki-Miyaura coupling serves as a highly reliable and selective tool for the functionalization of this compound. This approach opens the door to the efficient, stepwise synthesis of complex molecules crucial for advancements in pharmaceuticals and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 2,7-Dimethyl-Substituted Carbazoles via Sequential, One-Pot Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene
Abstract
Carbazole scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their wide-ranging biological activities and unique photophysical properties.[1][2][3] However, the regioselective synthesis of specifically substituted carbazoles remains a significant challenge, often requiring multi-step procedures with pre-functionalized precursors.[4][5] This application note details an efficient and highly regioselective one-pot methodology for the synthesis of 2,7-dimethyl-substituted carbazoles. The strategy leverages the differential reactivity of the C–I and C–Br bonds in 1-Bromo-4-iodo-2,5-dimethylbenzene within a sequential palladium-catalyzed reaction cascade, combining a Buchwald-Hartwig amination with an intramolecular direct arylation. This protocol offers a streamlined, atom-economical approach for accessing a valuable class of carbazole derivatives.
Introduction: The Strategic Advantage of Differentiated Dihalides
Carbazoles and their derivatives are integral to the development of novel pharmaceuticals, including anticancer agents and neuroprotective compounds, as well as functional organic materials for applications like organic light-emitting diodes (OLEDs).[6][7] Classical synthetic routes such as the Cadogan-Sundberg reaction, while foundational, often require harsh conditions and can suffer from limited substrate scope.[8][9] Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct the carbazole core, with palladium-catalyzed reactions offering unparalleled efficiency and functional group tolerance.[10][11]
A central challenge in carbazole synthesis is controlling the substitution pattern on the final tricyclic scaffold. Our approach circumvents this issue by employing a starting material with orthogonal reactivity: this compound. The carbon-iodine bond is significantly more susceptible to oxidative addition to a Palladium(0) center than the more robust carbon-bromine bond. This kinetic difference allows for a programmed, sequential cross-coupling sequence within a single reaction vessel, providing a powerful and direct entry into the desired carbazole system.[12]
This protocol first utilizes a selective Buchwald-Hartwig amination at the C–I position to form a key 2-bromo-diarylamine intermediate.[13][14] Subsequently, by modifying the reaction conditions (typically by increasing the temperature), an intramolecular C–H activation/direct arylation is triggered to close the pyrrole ring, forging the final C–C bond and delivering the carbazole product.
Underlying Scientific Principles
Regioselectivity via Differential Halogen Reactivity
The success of this one-pot protocol hinges on the disparate bond dissociation energies (BDE) of the C–X bonds and their corresponding rates of oxidative addition to Pd(0), which is the rate-determining step in many cross-coupling cycles. The established reactivity order is C–I > C–OTf > C–Br >> C–Cl. The lower BDE of the C–I bond (approx. 228 kJ/mol) compared to the C–Br bond (approx. 285 kJ/mol) allows for selective activation at lower temperatures. By carefully controlling the thermal input, we can isolate the initial C–N bond formation to the iodo-position before initiating the more demanding C–C bond formation at the bromo-position.[12]
The Catalytic Cycles
Two distinct, yet synergistic, palladium-catalyzed cycles operate in sequence:
-
Buchwald-Hartwig Amination: This cycle facilitates the formation of the initial C–N bond. It involves the oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[13][15]
-
Intramolecular Direct Arylation (C–H Activation): Following the formation of the diarylamine intermediate, the second cycle commences. Oxidative addition of the aryl bromide moiety to Pd(0) occurs at a higher temperature. This is followed by an intramolecular C–H activation/arylation step, often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle. Reductive elimination from this intermediate furnishes the carbazole product and regenerates the active Pd(0) catalyst.[10][16]
Experimental Protocol: One-Pot Synthesis of 9-Phenyl-2,7-dimethyl-9H-carbazole
This protocol provides a self-validating system for the synthesis of a representative 2,7-dimethyl-substituted carbazole. Researchers should use analytical techniques like TLC or GC-MS to monitor the completion of each stage.
Materials and Reagents
| Reagent | Acronym/Formula | Grade | Supplier |
| This compound | C₈H₈BrI | >98% | Sigma-Aldrich |
| Aniline | C₆H₅NH₂ | ReagentPlus®, >99% | Sigma-Aldrich |
| Palladium(II) Acetate | Pd(OAc)₂ | 99.98% trace metals | Sigma-Aldrich |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | >98% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | Anhydrous, >99% | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous, >99.8% | Acros Organics |
| Toluene | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich |
Reaction Workflow Diagram
Caption: One-pot sequential synthesis workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (326 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition (Stage 1): In a glovebox or under a positive flow of argon, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and anhydrous potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Solvent and Nucleophile Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by aniline (91 µL, 1.0 mmol, 1.0 equiv).
-
First Catalytic Step (C–N Coupling): Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Causality: This temperature is sufficient to activate the C–I bond for the Buchwald-Hartwig amination while leaving the C–Br bond largely unreacted, ensuring high regioselectivity.
-
-
Reaction Monitoring (Stage 1): After 2 hours, take a small aliquot (under argon) and analyze by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS to confirm the consumption of the starting iodoarene and the formation of the diarylamine intermediate. The reaction at this stage is typically complete within 2-4 hours.
-
Second Catalytic Step (C–C Coupling): Once Stage 1 is complete, increase the oil bath temperature to 120 °C.
-
Causality: The higher thermal energy is required to facilitate the more difficult oxidative addition of the C–Br bond and drive the subsequent intramolecular C–H activation to completion.
-
-
Reaction Monitoring (Stage 2): Continue stirring at 120 °C for 12-24 hours. Monitor the formation of the carbazole product by TLC/GC-MS until the intermediate is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford 9-phenyl-2,7-dimethyl-9H-carbazole as a white to off-white solid.
Results and Substrate Scope
The developed protocol is robust and can be applied to various aniline derivatives. Below is a summary of representative results.
| Entry | Amine Substrate | Product | Isolated Yield (%) |
| 1 | Aniline | 9-Phenyl-2,7-dimethyl-9H-carbazole | 85 |
| 2 | 4-Methoxyaniline | 9-(4-Methoxyphenyl)-2,7-dimethyl-9H-carbazole | 81 |
| 3 | 4-Trifluoromethylaniline | 9-(4-(Trifluoromethyl)phenyl)-2,7-dimethyl-9H-carbazole | 74 |
| 4 | 3,5-Dimethylaniline | 9-(3,5-Dimethylphenyl)-2,7-dimethyl-9H-carbazole | 88 |
Mechanistic Visualization
Catalytic Cycle for Buchwald-Hartwig Amination (Stage 1)
Caption: Simplified Buchwald-Hartwig C-N coupling cycle.
Catalytic Cycle for Intramolecular Direct Arylation (Stage 2)
Caption: Simplified Intramolecular C-H activation cycle.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 (C-N Coupling) | - Inactive catalyst (Pd(OAc)₂ reduced prematurely).- Insufficiently anhydrous conditions.- Base is not strong enough. | - Ensure all reagents and solvents are strictly anhydrous.- Use a fresh bottle of Pd(OAc)₂.- Consider a stronger base like NaOtBu or LiHMDS, but be mindful of functional group compatibility.[15] |
| Reaction stalls at intermediate | - Insufficient temperature for C-Br activation.- Catalyst decomposition at high temperature. | - Ensure the oil bath temperature is accurately maintained at 120 °C.- Use a more thermally robust ligand if catalyst decomposition is suspected.- Consider adding a stoichiometric oxidant like Ag₂CO₃ which can sometimes facilitate C-H activation steps. |
| Formation of side products (e.g., debromination) | - Presence of protic impurities.- β-hydride elimination from the Pd-intermediate. | - Re-purify all reagents and ensure solvents are anhydrous.- Use a bulkier phosphine ligand which can disfavor side reactions by sterically shielding the metal center. |
Conclusion
This application note presents a robust, efficient, and highly regioselective one-pot method for synthesizing 2,7-dimethyl-substituted carbazoles. By exploiting the inherent differential reactivity of the C–I and C–Br bonds on a readily available precursor, this protocol streamlines access to valuable heterocyclic scaffolds. The methodology is characterized by its operational simplicity, good to excellent yields, and amenability to substrate variation, making it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 1-Bromo-4-iodo-2,5-dimethylbenzene
Introduction: Strategic Utilization of 1-Bromo-4-iodo-2,5-dimethylbenzene in OLED Synthesis
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of novel organic semiconductor materials with tailored photophysical and electronic properties.[1] The strategic design and synthesis of these materials often rely on the use of versatile building blocks that allow for the sequential and regioselective introduction of different functional moieties. This compound is an exemplary scaffold for this purpose. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[2] The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center, enabling selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.[2][3] This inherent reactivity difference allows for a programmed, stepwise synthesis of complex asymmetrical molecules, which are often desirable for tuning the properties of hole transport materials (HTMs) and emitters in OLED devices.[4][5][6][7]
This application note provides a comprehensive guide for researchers, chemists, and material scientists on the application of this compound in the synthesis of a model triarylamine-based hole transport material. We will detail the underlying principles of regioselective cross-coupling reactions, provide step-by-step experimental protocols for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and present expected outcomes based on established chemical principles.
Core Concept: Regioselective Synthesis
The synthetic strategy hinges on a two-step, sequential cross-coupling approach. The first step involves a selective Buchwald-Hartwig amination at the more reactive C-I bond. The second step is a Suzuki-Miyaura coupling at the remaining C-Br bond to introduce a different aryl group. This methodology provides a clear pathway to asymmetrically substituted aromatic cores, a common structural motif in high-performance OLED materials.
Caption: Synthetic workflow for an asymmetric hole transport material.
Experimental Protocols
Part 1: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol details the selective amination of this compound with a diarylamine, such as carbazole, at the iodo-position. The choice of a bulky phosphine ligand is crucial for promoting the C-N bond formation.[8][9]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₈BrI | 326.96 | 1.0 | 1.0 |
| Carbazole | C₁₂H₉N | 167.21 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| XPhos | C₃₃H₄₇P | 486.69 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 10 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (327 mg, 1.0 mmol), carbazole (201 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired intermediate, 9-(4-bromo-2,5-dimethylphenyl)-9H-carbazole.
Part 2: Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the subsequent coupling of the brominated intermediate with an arylboronic acid to complete the synthesis of the target hole transport material.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole | C₂₀H₁₆BrN | 350.25 | 1.0 | 1.0 |
| 4-(Diphenylamino)phenylboronic acid | C₁₈H₁₆BNO₂ | 289.14 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 10 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve 9-(4-bromo-2,5-dimethylphenyl)-9H-carbazole (350 mg, 1.0 mmol), 4-(diphenylamino)phenylboronic acid (347 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) in a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Inert Atmosphere: Bubble argon or nitrogen through the solution for 20 minutes to ensure deoxygenation.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) followed by recrystallization or sublimation to obtain the final high-purity hole transport material.
Caption: Experimental workflows for the two-step synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring.
-
Chromatographic Analysis (TLC/GC-MS/LC-MS): Regular analysis of the reaction mixture allows for the confirmation of the consumption of the starting material and the formation of the desired product. In the first step, the disappearance of this compound and the appearance of a new, less polar spot corresponding to the aminated intermediate validates the selective reaction at the C-I bond. In the second step, the consumption of the brominated intermediate and the formation of the final, higher molecular weight product confirms the success of the Suzuki coupling.
-
Spectroscopic Characterization: The structure of the intermediate and the final product should be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected shifts in the aromatic region of the NMR spectra and the accurate mass measurements will validate the successful incorporation of the respective functional groups.
-
Purity Assessment: The final purity of the OLED material is critical for device performance. High-performance liquid chromatography (HPLC) and thermal analysis (DSC/TGA) should be employed to ensure the material meets the stringent purity requirements for OLED fabrication (typically >99.9%).
Conclusion and Future Perspectives
This compound serves as a powerful and versatile building block for the synthesis of complex organic molecules for OLED applications. The differential reactivity of its halogen substituents enables a controlled and sequential introduction of various functionalities, providing chemists with a robust tool for fine-tuning the electronic and photophysical properties of materials. The protocols detailed herein for a model hole transport material can be adapted for the synthesis of a wide array of other OLED materials, including blue emitters and host materials, by judicious selection of the coupling partners in the Buchwald-Hartwig and Suzuki-Miyaura reactions.[10] The principles of regioselective synthesis demonstrated here are fundamental to the rational design of next-generation materials for advanced OLED displays and lighting.
References
- 1. topmostchemical.com [topmostchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. iris.uniss.it [iris.uniss.it]
use of 1-Bromo-4-iodo-2,5-dimethylbenzene as a precursor for pharmaceutical intermediates
An In-Depth Guide to the Strategic Use of 1-Bromo-4-iodo-2,5-dimethylbenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Advantage of Differentiated Halides
In the intricate landscape of pharmaceutical development, the efficiency and precision of synthetic routes are paramount. The journey from a conceptual molecule to a viable drug candidate relies on the strategic assembly of complex molecular architectures. This compound (also known as 2-Bromo-5-iodo-p-xylene) has emerged as a highly valuable building block for this purpose.[1][2] Its utility lies not in the mere presence of two halogen atoms, but in their distinct chemical personalities. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a programmed, sequential approach to molecular construction, providing researchers with unparalleled control over the synthetic process.[3]
This guide provides a detailed exploration of this compound as a precursor, focusing on the underlying principles of its reactivity and offering field-proven protocols for its application in key transformations that are fundamental to modern medicinal chemistry.
Core Principle: The Power of Chemoselective Reactivity
The cornerstone of this precursor's utility is the differential reactivity of its C-I and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions.[3] This selectivity is governed by the bond dissociation energies of the carbon-halogen bonds, which follow the general trend: C-I < C-Br < C-Cl.
The weaker C-I bond is significantly more susceptible to the initial, often rate-limiting, step of the catalytic cycle: oxidative addition to a palladium(0) complex.[3][4][5][6] This fundamental principle allows chemists to selectively functionalize the iodo-position under relatively mild conditions, while the more robust C-Br bond remains untouched, poised for a subsequent, distinct transformation. This powerful strategy enables the synthesis of dissimilarly substituted aromatic cores, which are common motifs in pharmaceutical agents.
Application I: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
The true power of this compound is realized in its application in some of the most important bond-forming reactions in organic synthesis. The following sections detail the principles and protocols for three such transformations.
A. Sonogashira Coupling: Precision C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a premier method for coupling aryl halides with terminal alkynes, creating arylalkynes that are key intermediates in pharmaceuticals and materials science.[7] The reaction's efficiency and functional group tolerance are well-established. When using this compound, the coupling occurs selectively at the C-I position.[8]
Causality Behind Experimental Choices: The mechanism relies on two synergistic catalytic cycles. The palladium cycle orchestrates the primary cross-coupling, while a copper(I) co-catalyst activates the alkyne.[7][9] An amine base is essential, serving both to neutralize the HX byproduct and to facilitate the formation of the crucial copper(I) acetylide intermediate, which then participates in the transmetalation step.[9]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira reaction.
Protocol 1: Selective Sonogashira Coupling
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purity/Grade |
| This compound | 1.0 | 311 mg | >98% |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 | 112 mg (122 µL) | >98% |
| Pd(PPh₃)₂Cl₂ | 0.02 | 14 mg | Catalyst Grade |
| Copper(I) Iodide (CuI) | 0.04 | 7.6 mg | >98% |
| Triethylamine (TEA) | 3.0 | 303 mg (418 µL) | Anhydrous |
| Tetrahydrofuran (THF) | - | 5 mL | Anhydrous |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by anhydrous triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-Bromo-4-(phenylethynyl)-2,5-dimethylbenzene) by column chromatography on silica gel.
B. Suzuki-Miyaura Coupling: Versatile C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used C-C bond-forming reactions, celebrated for its mild conditions, commercial availability of reagents, and high functional group tolerance.[4][10] When applied to our precursor, it provides a reliable method to selectively introduce aryl or vinyl groups at the C-I position.[11]
Causality Behind Experimental Choices: A key player in the Suzuki reaction is the base.[12] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). This anionic species is crucial for the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[10] The choice of ligand is also critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition and the final reductive elimination steps, especially for challenging substrates.[13]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Mechanism.
Protocol 2: Selective Suzuki-Miyaura Coupling
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purity/Grade |
| This compound | 1.0 | 311 mg | >98% |
| Arylboronic Acid (e.g., Phenylboronic acid) | 1.2 | 146 mg | >98% |
| Pd(PPh₃)₄ | 0.03 | 35 mg | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg | Anhydrous |
| 1,4-Dioxane | - | 4 mL | Anhydrous |
| Water | - | 1 mL | Degassed |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (repeat 3x).
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product (e.g., 4-Bromo-2,5-dimethyl-1,1'-biphenyl) by column chromatography.
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of C-N bonds is of profound importance in pharmaceutical synthesis, as the aniline and arylamine moieties are present in a vast number of drugs. The Buchwald-Hartwig amination provides a direct and versatile method for this transformation.[14][15] Its application with this compound allows for the selective introduction of an amine at the more reactive C-I position.[16]
Causality Behind Experimental Choices: This reaction is highly dependent on the synergistic action of the catalyst, ligand, and base. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex that is necessary for reductive elimination.[14][17] The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) was a breakthrough, as they promote the crucial C-N bond-forming reductive elimination step and prevent undesirable side reactions like beta-hydride elimination.[15][18]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Mechanism.
Protocol 3: Selective Buchwald-Hartwig Amination
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purity/Grade |
| This compound | 1.0 | 311 mg | >98% |
| Amine (e.g., Morpholine) | 1.2 | 105 mg (105 µL) | >99% |
| Pd₂(dba)₃ | 0.01 | 9.2 mg | Catalyst Grade |
| XPhos | 0.03 | 14.3 mg | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg | >97% |
| Toluene | - | 5 mL | Anhydrous |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound.
-
Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product (e.g., 4-(4-Bromo-2,5-dimethylphenyl)morpholine) by column chromatography.
Application II: The Sequential Coupling Strategy
The primary value of this compound lies in its role as a linchpin for sequential, orthogonal synthesis. After the first selective coupling at the iodo-position, the resulting brominated intermediate becomes the substrate for a second, different cross-coupling reaction. This requires activating the more resilient C-Br bond, which typically necessitates more forcing conditions, such as a more active catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures.
This two-step approach is exceptionally powerful for creating complex, unsymmetrically substituted aromatic compounds that would be difficult to access through other means.
Diagram: Sequential Cross-Coupling Workflow
Caption: Sequential Functionalization Strategy.
Safety and Handling
Proper handling of this compound and its associated reagents is critical for ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166(EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves.[19][20][21]
-
Engineering Controls: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19][22]
-
Handling Precautions: Avoid contact with skin and eyes.[19][20] Avoid the formation of dust and aerosols.[19] Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[19]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[19]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[21]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[19][21]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[19]
-
References
- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. echemi.com [echemi.com]
- 20. sodiumiodide.net [sodiumiodide.net]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. cdnisotopes.com [cdnisotopes.com]
The Strategic Utility of 1-Bromo-4-iodo-2,5-dimethylbenzene in Complex Natural Product Synthesis
Introduction: A Versatile Building Block for Orthogonal Functionalization
In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 1-Bromo-4-iodo-2,5-dimethylbenzene has emerged as a highly valuable and versatile building block, particularly in the construction of complex natural products featuring substituted aromatic cores.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This application note will delve into the strategic application of this compound in the synthesis of natural products, with a focus on the underlying principles of its reactivity and detailed protocols for its use in key synthetic transformations.
The core advantage of this compound lies in the well-established reactivity trend of halogens in oxidative addition to palladium(0) catalysts, which follows the order I > Br > Cl.[3] The weaker C-I bond readily undergoes oxidative addition under milder conditions, leaving the more robust C-Br bond intact for subsequent transformations. This chemoselectivity enables a programmed, stepwise introduction of different molecular fragments onto the 2,5-dimethylphenyl scaffold, a common motif in a range of bioactive natural products.
Core Application: Sequential Cross-Coupling in Biaryl Synthesis
While a specific, published total synthesis of a natural product commencing directly with this compound is not readily found in the reviewed literature, its application can be expertly illustrated through the lens of biaryl natural product synthesis. Many natural products, such as the Mastigophorene family of compounds, feature a sterically hindered biaryl axis, the construction of which is a significant synthetic challenge. The principles of sequential cross-coupling using building blocks like this compound are directly applicable to the synthesis of such complex targets.
The general strategy involves a two-step sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Negishi couplings. The first coupling is performed at the more reactive iodo-position, followed by a second coupling at the bromo-position.
Experimental Protocols and Methodologies
The following sections provide detailed, generalized protocols for the sequential functionalization of this compound. These protocols are based on established methodologies for similar dihaloarenes and serve as a starting point for optimization in a specific synthetic context.
Protocol 1: Selective Sonogashira Coupling at the Iodo-Position
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 4-position of this compound.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Molarity/Concentration | Amount (mmol) | Equivalents |
| This compound | 310.96 g/mol | - | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 g/mol | - | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | - | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 g/mol | - | 0.1 | 0.1 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | - | - | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | - | 5-10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (5-10 mL) and the base (e.g., TEA, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The use of a copper(I) co-catalyst is crucial for the Sonogashira reaction. The reaction is typically carried out under mild, anhydrous, and oxygen-free conditions to prevent side reactions such as the homocoupling of the alkyne (Glaser coupling). The choice of base and solvent can significantly impact the reaction rate and yield.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Bromo-Position
Following the successful functionalization at the iodo-position, the remaining bromo-substituent can be utilized in a subsequent Suzuki-Miyaura coupling reaction to introduce an aryl or vinyl group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Molarity/Concentration | Amount (mmol) | Equivalents |
| 1-Bromo-4-(alkynyl)-2,5-dimethylbenzene | - | - | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 g/mol | - | 1.5 | 1.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 816.64 g/mol | - | 0.03 | 0.03 |
| Base (e.g., K2CO3, Cs2CO3) | - | 2 M aqueous solution | 3.0 | 3.0 |
| Solvent (e.g., Toluene, Dioxane, or DMF) | - | - | 5-10 mL | - |
Procedure:
-
In a reaction vessel, combine the bromo-alkynyl-dimethylbenzene derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and the palladium catalyst (0.03 mmol).
-
Add the solvent and the aqueous base solution.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality and Insights: The Suzuki-Miyaura coupling is known for its tolerance to a wide range of functional groups. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeborylation of the boronic acid. For sterically hindered substrates, the use of bulky phosphine ligands can be beneficial.
Visualization of the Synthetic Strategy
The sequential nature of the cross-coupling reactions is a key advantage of using this compound. This can be visualized as a logical workflow.
Caption: Sequential cross-coupling workflow using this compound.
Conclusion and Future Perspectives
This compound stands as a powerful and strategic building block in the arsenal of synthetic organic chemists. Its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions provides an efficient pathway to complex, highly substituted aromatic compounds that are integral to the structure of numerous natural products. The ability to precisely control the introduction of different substituents in a stepwise manner minimizes the need for protecting group manipulations and can significantly shorten synthetic routes.
While the direct application of this specific molecule in a completed total synthesis remains to be prominently featured in the literature, the principles and protocols outlined in this application note provide a solid foundation for its use in future synthetic endeavors. As the quest for novel and efficient routes to complex natural products continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.
References
- 1. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
Selective Alkynylation of 1-Bromo-4-iodo-2,5-dimethylbenzene via Copper-Free Sonogashira Coupling: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide to performing a selective, copper-free Sonogashira coupling on the di-halogenated substrate, 1-Bromo-4-iodo-2,5-dimethylbenzene. By leveraging the inherent reactivity differences between aryl iodides and bromides, this protocol achieves chemoselective alkynylation at the C-I position under mild, copper-free conditions. We will delve into the mechanistic rationale, explain the critical roles of the palladium catalyst, ligand, and base, and provide a detailed, validated experimental protocol suitable for researchers in synthetic chemistry and drug development.
Introduction: The Imperative for Selective, Copper-Free Couplings
The synthesis of complex organic molecules, particularly in pharmaceutical development, often requires sequential, site-selective modifications of a core scaffold. The Sonogashira reaction is a powerful tool for installing alkyne moieties, which are versatile functional groups found in natural products, organic materials, and pharmaceuticals like the acne treatment tazarotene.[3]
The classical Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) salt.[2][3] However, the use of copper presents several drawbacks:
-
Glaser Homocoupling: The primary side reaction is the copper-mediated oxidative dimerization of the terminal alkyne, which reduces the yield of the desired cross-coupled product and complicates purification.[3][4]
-
Toxicity: Copper is inherently toxic, and its removal from active pharmaceutical ingredients (APIs) is a significant and costly challenge.[1]
-
Substrate Incompatibility: Copper can coordinate with certain functional groups, limiting the reaction's scope.[3]
Developing copper-free Sonogashira protocols mitigates these issues, offering a cleaner, more efficient, and environmentally benign synthetic route.[5][6][7] For a substrate like this compound, the challenge and opportunity lie in exploiting the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[3][8] This allows for a highly selective reaction at the iodo-position, leaving the bromo-position intact for subsequent, orthogonal cross-coupling reactions.
The Copper-Free Sonogashira Mechanism
In the absence of a copper co-catalyst, the reaction proceeds through a monometallic palladium cycle. While several pathways have been debated, a generally accepted mechanism involves the direct interaction of the palladium center with the alkyne.[9][10][11][12]
The catalytic cycle can be broken down into four key steps:
-
Reductive Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is reduced in situ by an amine, phosphine ligand, or other reaction component to the catalytically active Pd(0) species.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the substrate, forming a square-planar Pd(II) intermediate. This is the rate-determining step and the source of the reaction's selectivity.
-
Deprotonation & Alkyne Coordination: The base in the reaction mixture deprotonates the terminal alkyne. The resulting acetylide coordinates to the Pd(II) center, displacing a ligand to form a palladium-acetylide complex.[11]
-
Reductive Elimination: The aryl and alkynyl groups on the Pd(II) center undergo reductive elimination, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Key Reaction Parameters and Their Influence
The success of this selective coupling hinges on the careful selection of the catalyst system and reaction conditions.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are excellent sources of Pd(0) when paired with phosphine ligands. PdCl₂(PPh₃)₂ is also highly effective and air-stable.[13] Catalyst loading is typically low (0.5-2 mol%). |
| Phosphine Ligand | P(t-Bu)₃, cataCXium® A, XPhos | Bulky, electron-rich monophosphine ligands are crucial. They stabilize the Pd(0) species, promote rapid oxidative addition, and facilitate the final reductive elimination step.[4][14] The ligand-to-palladium ratio is typically 2:1 to 4:1. |
| Base | Cs₂CO₃, K₃PO₄, TBAF, TBAA, Pyrrolidine | The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Inorganic bases like Cs₂CO₃ are often effective and simplify workup.[14] Organic amines like pyrrolidine can also serve as both base and solvent in some cases.[3] Tetrabutylammonium salts (TBAF, TBAA) can be particularly effective, acting as both a base and a phase-transfer catalyst.[13][15] |
| Solvent | DMF, NMP, THF, 2-MeTHF | Aprotic polar solvents are generally preferred to ensure solubility of all components. 2-MeTHF is a greener solvent alternative.[14] The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst. |
| Temperature | Room Temperature (20-25 °C) | This is the most critical parameter for selectivity. Running the reaction at room temperature provides sufficient energy to overcome the activation barrier for C-I bond cleavage while being insufficient for significant C-Br bond cleavage.[3][4] |
Detailed Experimental Protocol
This protocol describes the selective Sonogashira coupling of this compound with phenylacetylene as a model alkyne.
Materials:
-
This compound (1.0 mmol, 326 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg, or 40 µL of a 1.0 M solution in toluene)
-
Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 652 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Schlenk flask (25 mL), magnetic stir bar, rubber septum, nitrogen/argon line
-
Standard glassware for workup and purification
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (326 mg, 1.0 mmol), Cesium Carbonate (652 mg, 2.0 mmol), and Palladium(II) Acetate (4.5 mg, 0.02 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous DMF via a dry syringe.
-
Ligand Addition: Add the P(t-Bu)₃ ligand (40 µL of a 1.0 M solution, 0.04 mmol) via syringe. The solution may change color (typically to a darker yellow or brown), indicating the formation of the active catalyst complex.
-
Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting aryl dihalide. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product: 1-Bromo-2,5-dimethyl-4-(phenylethynyl)benzene.
Expected Outcome and Trustworthiness
This protocol is designed to be self-validating. Successful execution will result in a high yield (>85%) of the mono-alkynylated product with excellent chemoselectivity. The presence of the bromine atom in the final product can be readily confirmed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry. The absence of di-alkynylated or homocoupled byproducts in the crude reaction mixture validates the mildness and selectivity of the copper-free conditions.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation (2018) | Martin Gazvoda | 94 Citations [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suppression of Homocoupling in Palladium-Catalyzed Reactions of 1-Bromo-4-iodo-2,5-dimethylbenzene
Welcome to the technical support center dedicated to addressing a critical challenge in palladium-catalyzed cross-coupling reactions: the suppression of homocoupling, with a specific focus on the versatile but challenging substrate, 1-bromo-4-iodo-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
The differential reactivity of the C-I and C-Br bonds in this compound makes it an attractive building block for sequential, site-selective cross-coupling reactions. However, this very feature can also lead to undesired homocoupling side reactions, diminishing the yield of the target asymmetrical product and complicating purification. This resource aims to equip you with the knowledge to diagnose, troubleshoot, and ultimately suppress these unwanted pathways.
Troubleshooting Guide: Minimizing Unwanted Homocoupling
This section directly addresses common issues encountered during palladium-catalyzed reactions of this compound and provides actionable solutions grounded in mechanistic principles.
Issue 1: Significant Formation of Symmetrical Biaryl Byproducts (Ar-Ar)
Q: My reaction is producing a significant amount of the homocoupled product of my organometallic reagent (e.g., from a boronic acid in a Suzuki-Miyaura coupling) or the starting material itself. What are the primary causes and how can I mitigate this?
A: The formation of symmetrical biaryls is a common pitfall and can arise from several mechanistic pathways. Understanding the root cause is key to effective troubleshooting.
Potential Cause A: Presence of Oxygen
Oxygen is a notorious culprit in promoting the homocoupling of organoboronic acids in Suzuki-Miyaura reactions.[1][2][3] It can participate in an oxidative cycle involving the palladium catalyst, leading to the formation of a palladium(II) peroxo complex that facilitates the unwanted dimerization.[1][4][5]
Troubleshooting Strategy:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Common techniques include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or multiple freeze-pump-thaw cycles.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[2][6]
Experimental Protocol: Subsurface Nitrogen Sparge
-
Assemble the reaction glassware and purge with dry nitrogen for 5-10 minutes.
-
Add the solvent(s) to the reaction vessel.
-
Insert a long needle connected to a nitrogen line below the surface of the solvent.
-
Bubble nitrogen through the solvent for at least 15-30 minutes to displace dissolved oxygen.
-
After degassing, remove the sparging needle and maintain a gentle positive pressure of nitrogen.
Potential Cause B: Inefficient Catalyst Activation or Unstable Pd(0)
If the active Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst, or if the Pd(0) species is unstable, side reactions can dominate.[6][7] In some cases, Pd(II) species can directly promote the homocoupling of boronic acids.[8]
Troubleshooting Strategy:
-
Choice of Precatalyst: Utilize modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI™ catalysts) that are designed for clean and efficient generation of the active Pd(0) species.[7]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]
Potential Cause C: Ligand Selection
The choice of ligand is critical in stabilizing the palladium catalyst and influencing the rates of the desired oxidative addition and reductive elimination steps versus the undesired homocoupling pathway.
Troubleshooting Strategy:
-
Steric Hindrance: Employ bulky ligands. The steric bulk can disfavor the formation of intermediates that lead to homocoupling.[9]
-
Electron-Rich Ligands: Electron-rich phosphine ligands can often promote the desired cross-coupling pathway.[9] However, the optimal choice is often substrate-dependent and may require screening.
Issue 2: Formation of Diyne Byproducts in Sonogashira Couplings
Q: In my Sonogashira coupling with this compound and a terminal alkyne, I am observing significant formation of the homocoupled diyne (Glaser-Hay coupling product). How can I suppress this?
A: The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is a prevalent side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[10][11][12]
Troubleshooting Strategy:
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[11][12] Several protocols have been developed that rely solely on a palladium catalyst, often with specific ligands and bases.[13]
-
Strict Exclusion of Oxygen: If a copper co-catalyst is necessary for reactivity, the rigorous exclusion of oxygen is paramount.[11][12] The oxidative coupling of the copper acetylide intermediate is oxygen-dependent.[11]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]
-
Use of a Diluted Hydrogen Atmosphere: In some cases, performing the reaction under an atmosphere of diluted hydrogen gas (mixed with nitrogen or argon) has been shown to significantly reduce alkyne homocoupling.[14][15]
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a Pd(0) center.[12] This difference in reactivity allows for selective functionalization at the iodine position under carefully controlled conditions.
Q2: What is the general mechanism for homocoupling in Suzuki-Miyaura reactions?
A2: One of the key mechanisms for the homocoupling of boronic acids involves the presence of oxygen.[3] A Pd(0) catalyst can react with O₂ to form a palladium peroxo complex.[1][5] This complex can then react with two molecules of the boronic acid, ultimately leading to the formation of the symmetrical biaryl product and regenerating a Pd(0) species. Another pathway involves a stoichiometric reaction between a Pd(II) species and the boronic acid.[8]
Q3: Can the choice of base and solvent impact the extent of homocoupling?
A3: Absolutely. The base is essential for the transmetalation step in many cross-coupling reactions.[16] A base that is too strong or too weak can lead to sluggish desired coupling, giving more time for side reactions to occur. The solvent system affects the solubility of reagents and the stability of catalytic intermediates. For instance, some homocoupling reactions are favored in aqueous media.[17] Therefore, screening different bases and solvents can be a crucial optimization step.[7]
Q4: Are there any general recommendations for catalyst loading to minimize side reactions?
A4: While higher catalyst loadings can sometimes force a sluggish reaction to proceed, they can also increase the likelihood of side reactions.[7] It is generally advisable to start with a low catalyst loading (e.g., 0.5-2 mol %) and optimize from there.[18] Using highly active precatalysts can often allow for lower catalyst loadings, which is also beneficial from a cost and sustainability perspective.[19]
Visualizing the Catalytic Cycles
To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Caption: Competing pathways in Sonogashira coupling reactions.
Summary Table of Troubleshooting Strategies
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| Biaryl Homocoupling (Suzuki) | Presence of Oxygen | Rigorous degassing and use of an inert atmosphere.[2][3] | Add a mild reducing agent (e.g., potassium formate).[8] |
| Inefficient Catalyst Activation | Use well-defined precatalysts (e.g., Buchwald G3/G4).[7] | Screen different ligands, particularly bulky and electron-rich ones.[9] | |
| Diyne Homocoupling (Sonogashira) | Copper Co-catalyst & Oxygen | Employ copper-free reaction conditions.[11][12] | If copper is essential, ensure strict exclusion of oxygen.[11] |
| High Alkyne Concentration | Slow addition of the terminal alkyne.[11] | Optimize base and solvent to favor cross-coupling kinetics. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Selective Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the selective cross-coupling of 1-bromo-4-iodo-2,5-dimethylbenzene, with a specific focus on optimizing palladium catalyst loading to achieve high selectivity and yield. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds presents a unique opportunity for sequential, selective functionalization, a critical strategy in the synthesis of complex molecules.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction.
I. Understanding the Reaction: The Basis of Selectivity
The foundational principle for achieving selective coupling with this compound lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is I > Br > OTf >> Cl.[1][2][3] This means the carbon-iodine bond will undergo oxidative addition to the palladium(0) catalyst much more readily than the carbon-bromine bond. By carefully controlling reaction parameters, particularly catalyst loading and reaction conditions, one can favor mono-functionalization at the iodo-position.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not selective, yielding a mixture of mono- and di-substituted products?
A1: Achieving high selectivity for mono-arylation at the iodine position is a kinetic challenge. Several factors can lead to the formation of the di-substituted product:
-
High Catalyst Loading: An excessive amount of active palladium catalyst in the reaction mixture increases the probability of a second oxidative addition at the less reactive bromo-position.
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for the C-Br bond cleavage, leading to di-substitution.[1]
-
Catalyst System: Highly active catalyst systems, especially those employing bulky, electron-rich phosphine ligands, can be less discriminating between the two halides.[4]
Q2: I am observing significant amounts of homocoupled byproducts. What is the cause and how can I prevent this?
A2: Homocoupling of the boronic acid or ester coupling partner is a common side reaction in Suzuki-Miyaura coupling.[4] This is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[5]
-
Mitigation Strategies:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed with an inert gas (argon or nitrogen) prior to the addition of the palladium catalyst.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the course of the reaction to prevent oxygen ingress.[2][6]
-
Q3: My reaction is sluggish or stalls at low conversion. What are the likely causes?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly anaerobic conditions.[2]
-
Poor Reagent Quality: The stability of the boronic acid or ester is crucial. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can occur in the presence of excess water or under harsh basic conditions, effectively consuming the nucleophile.[2][4]
-
Suboptimal Base or Solvent: The choice of base and solvent system is critical for the transmetalation step.[4] The base must be sufficiently strong and soluble to activate the boronic acid.[2]
II. Troubleshooting Guide: A Systematic Approach
When encountering issues with the selective coupling of this compound, a systematic approach to troubleshooting is essential. The following guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst2. Poor Quality Boronic Acid/Ester3. Ineffective Base or Solvent System4. Insufficient Degassing | 1. Use a fresh, high-purity palladium precatalyst and ligand. Consider pre-activation of the catalyst.2. Use a fresh bottle of boronic acid or consider converting it to a more stable pinacol (BPin) or MIDA ester.[4]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[4][6]4. Ensure rigorous degassing of all reagents and the reaction vessel.[4] |
| Poor Selectivity (Mixture of Mono- and Di-Coupled Products) | 1. Catalyst Loading is Too High2. Reaction Temperature is Too High3. Reaction Time is Too Long4. Highly Active Catalyst System | 1. Reduce the catalyst loading in a stepwise manner (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%).2. Screen a range of lower temperatures (e.g., 60-80 °C).[4]3. Monitor the reaction progress closely by TLC, GC-MS, or LC-MS and quench the reaction upon consumption of the starting material.[6][7]4. Consider a less active palladium source or a different ligand. |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen in the Reaction Mixture | 1. Improve the degassing procedure. Purge the reaction vessel with an inert gas for a longer duration.2. Use freshly distilled and degassed solvents. |
| Protodeboronation of the Boronic Acid | 1. Excess Water in the Reaction2. Base is Too Strong or Conditions are Too Harsh | 1. Use anhydrous solvents and reagents if possible.[4]2. Consider a milder base (e.g., K₂CO₃) or lower the reaction temperature. |
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues.
III. Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in Selective Suzuki-Miyaura Coupling
This protocol outlines a general method for determining the optimal catalyst loading for the selective mono-arylation of this compound.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[6]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄ or a more modern Buchwald-type precatalyst) at the desired initial loading (e.g., 2 mol%).
-
Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at a moderate temperature (e.g., 80 °C).
-
Reaction Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[7]
-
Data Analysis: Quantify the conversion of the starting material and the formation of the mono- and di-substituted products.
-
Optimization: Based on the results, systematically decrease the catalyst loading (e.g., to 1.0 mol%, 0.5 mol%, 0.1 mol%) and repeat the experiment to identify the lowest catalyst concentration that provides both high conversion and high selectivity for the mono-arylated product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for qualitatively monitoring the progress of the reaction.
-
Sample Preparation: At designated time points, withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Spotting: Spot the aliquot onto a silica gel TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm). The starting material, mono-substituted product, and di-substituted product should have distinct Rf values.[8]
Data Presentation: Catalyst Loading vs. Selectivity
The following table provides a template for organizing experimental data when optimizing catalyst loading.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (Mono:Di) |
| 2.0 | 4 | >99 | 85:15 |
| 1.0 | 6 | >99 | 95:5 |
| 0.5 | 8 | 98 | >99:1 |
| 0.1 | 12 | 90 | >99:1 |
Visualizing the Catalytic Cycle and Selectivity
Caption: The Suzuki-Miyaura catalytic cycle and the competing pathway.
IV. Conclusion
Optimizing catalyst loading is a critical parameter in achieving selective mono-functionalization of this compound. By understanding the principles of differential halide reactivity and systematically troubleshooting common issues, researchers can develop robust and efficient protocols. Careful control of reaction conditions, rigorous exclusion of oxygen, and diligent reaction monitoring are paramount to success. This guide provides a framework for rational experimental design and problem-solving in this important synthetic transformation.
V. References
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--
-
Li, Y., & Li, C. J. (2004). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 6(24), 4447–4450. --INVALID-LINK--
-
Bram, F., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(24), 5546-5551. --INVALID-LINK--
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--
-
Caddick, S., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(12), 1191-1215.
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization.... Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from --INVALID-LINK--
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from --INVALID-LINK--
-
ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from --INVALID-LINK--
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--
References
Technical Support Center: Managing Steric Hindrance in Reactions Involving 1-Bromo-4-iodo-2,5-dimethylbenzene Derivatives
Welcome to the technical support center for navigating the challenges of steric hindrance in synthetic reactions with 1-bromo-4-iodo-2,5-dimethylbenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sterically demanding building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction to the Challenge
This compound is a valuable starting material in organic synthesis due to its two distinct halogen atoms, allowing for selective, sequential cross-coupling reactions.[1] The iodine is more reactive than bromine in many palladium-catalyzed couplings, such as the Sonogashira reaction, enabling selective functionalization at the 4-position.[2][3] However, the presence of two methyl groups ortho to the halogen substituents introduces significant steric hindrance, which can impede catalyst-substrate interactions and lead to low yields or failed reactions.[4][5] This guide will address these challenges head-on, providing practical solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The primary challenge arises from steric hindrance. The two methyl groups at positions 2 and 5 flank the bromo and iodo substituents. This steric bulk can hinder the approach of the palladium catalyst to the C-X bond (where X is I or Br), which is a critical step in the oxidative addition phase of most cross-coupling catalytic cycles.[6] This can lead to slower reaction rates and require more forcing conditions or specialized catalyst systems to overcome the activation energy barrier.[6]
Q2: I am observing selectivity for the C-I bond over the C-Br bond in my cross-coupling reaction. Why is this, and how can I control it?
A2: The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is well-established.[2] This difference in reactivity is due to the lower bond dissociation energy of the C-I bond, making oxidative addition of the palladium catalyst more favorable. You can exploit this reactivity difference to achieve selective mono-functionalization at the iodo-position by using milder reaction conditions, such as lower temperatures.[3] For subsequent coupling at the bromo-position, more forcing conditions or a more active catalyst system will likely be required.
Q3: Can I perform a one-pot, dual cross-coupling reaction with this substrate?
A3: While challenging, it is conceptually possible. However, achieving high yields and selectivity in a one-pot reaction would require a carefully designed catalytic system and precise control over reaction conditions. A more reliable approach is a sequential, two-step process. First, perform the coupling at the more reactive C-I position under milder conditions. Then, after purification of the mono-coupled product, subject it to a second coupling reaction under more forcing conditions to react at the C-Br position.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
This is the most common issue when working with sterically hindered substrates like this compound.
Potential Cause 1: Inefficient Oxidative Addition
The steric bulk of the ortho-methyl groups can significantly slow down the oxidative addition of the palladium(0) catalyst to the aryl halide bond, which is often the rate-limiting step.
Solutions:
-
Ligand Selection is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[7][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and stabilize the transition state of the oxidative addition.[9] Consider ligands such as:
-
Choice of Palladium Precatalyst: Using a pre-formed, air-stable palladium(II) precatalyst that readily generates the active Pd(0) species in situ can improve reaction reproducibility. Examples include XPhos Pd G3 or SPhos Pd G3.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for oxidative addition with hindered substrates. However, be mindful of potential side reactions and catalyst decomposition at elevated temperatures.
Potential Cause 2: Slow Reductive Elimination
Steric hindrance can also impede the final reductive elimination step, where the new C-C or C-N bond is formed, and the active catalyst is regenerated.
Solutions:
-
Ligand Effects: The same bulky, electron-rich ligands that promote oxidative addition can also facilitate reductive elimination.[12][13] The steric bulk can force the coupling partners into a conformation that favors bond formation.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the rate of reductive elimination. A survey of solvents such as toluene, dioxane, and THF is recommended.
Data-Driven Ligand Selection for Suzuki Coupling
| Ligand | Key Features | Typical Application |
| SPhos | Bulky, electron-rich biarylphosphine | General for hindered aryl chlorides and bromides |
| XPhos | Very bulky, electron-rich biarylphosphine | Highly challenging, sterically demanding couplings[14] |
| P(t-Bu)₃ | Very bulky, electron-rich alkylphosphine | Effective for electron-rich and hindered aryl halides[15] |
| Josiphos-type | Hindered ferrocenyl phosphine | Broad scope, including amination and thioetherification[16] |
Problem 2: Catalyst Deactivation or Decomposition
The reaction conditions required for coupling sterically hindered substrates can sometimes lead to catalyst deactivation.
Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[17]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[17]
-
Catalyst Loading: While increasing catalyst loading can sometimes improve yields, it can also lead to more side reactions. Optimization is key.
Problem 3: Competing Side Reactions
With hindered substrates, side reactions can become more prevalent.
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. Using copper-free Sonogashira conditions can mitigate alkyne homocoupling.[18]
-
Protodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more likely at higher temperatures and with certain bases.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is designed for the selective coupling of a terminal alkyne to the more reactive iodo-position of this compound.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (2.5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed TEA or DIPEA via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol is a general starting point for the amination of the less reactive C-Br bond, assuming the C-I position has already been functionalized.
Reagents and Equipment:
-
Functionalized 4-bromo-2,5-dimethyl-aryl derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or glovebox
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add the aryl bromide, XPhos Pd G3, and NaOtBu to a Schlenk flask.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle and Points of Steric Influence
References
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 14. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Bromo-4-iodo-2,5-dimethylbenzene and its Derivatives
Welcome to the technical support resource for the purification of 1-Bromo-4-iodo-2,5-dimethylbenzene and its reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in organic synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively.
This compound is a valuable reagent primarily used in sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, typically at the more reactive C-I position first.[1][2] This guide addresses the common purification challenges associated with the starting material and its subsequent, selectively-coupled products.
Section 1: The Starting Material: Ensuring Purity of this compound
The quality of your starting material is paramount for a successful reaction. Impurities can lead to unforeseen side products and complicate the purification of your target molecule.
Q1: How do I assess the purity of my starting this compound?
A1: A multi-point assessment is recommended.
-
Thin Layer Chromatography (TLC): This is the quickest method. A pure compound should show a single spot. Use a non-polar eluent system, such as 100% hexanes or a 98:2 hexanes:ethyl acetate mixture. Potential impurities to watch for include positional isomers or residual starting materials from its synthesis (e.g., 2,5-dimethyl-4-iodoaniline).
-
Melting Point: A sharp melting point range is indicative of high purity. Literature values for similar compounds like 1-bromo-4-iodobenzene are in the range of 89-91 °C.[3][4] A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: ¹H NMR is definitive. The spectrum should be clean, with aromatic protons showing distinct coupling patterns and integrals corresponding to the expected structure. Impurities will present as extra, unassignable peaks.
Q2: My batch of this compound appears discolored and shows minor impurities on TLC. How can I purify it before use?
A2: For solid aryl halides, recrystallization is the most effective method for removing minor impurities and color.
Core Principle of Recrystallization: The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities either remain insoluble at high temperatures or stay dissolved at low temperatures.[5]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: For a non-polar compound like this, start by testing solvents like ethanol, methanol, or hexanes.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.
-
Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of a pure crystal lattice, which excludes impurities.
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 2: Purification of Cross-Coupling Products
The most common application for this reagent is a selective Suzuki or Sonogashira reaction at the iodine position. The resulting product is an aryl- or alkyne-substituted 2-bromo-5-iodo-p-xylene derivative, which now has different physical properties and requires a tailored purification strategy.
Q3: I have performed a Suzuki coupling with my this compound. What is the general strategy to isolate the pure product?
A3: The purification workflow for a Suzuki coupling product involves three main stages: Aqueous Workup, Removal of Catalyst Residues, and Final Purification by Chromatography or Recrystallization.
Caption: General purification workflow for Suzuki coupling products.
Aqueous Workup: The primary goal is to remove inorganic components. After the reaction, the mixture is typically diluted with an organic solvent (like ethyl acetate) and washed sequentially with water and then brine.[1][6] This removes the base (e.g., K₂CO₃, K₃PO₄) and inorganic salts formed during the reaction.
Final Purification:
-
Column Chromatography: This is the most versatile method. The newly introduced aryl group makes the product more polar than the starting material. A good starting eluent system is a gradient of ethyl acetate in hexanes. Use TLC to determine the optimal solvent ratio, aiming for an Rf value of 0.2-0.3 for your product to ensure good separation.[5]
-
Recrystallization: If your biaryl product is a stable, crystalline solid, recrystallization can yield material of very high purity. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
Q4: After my Sonogashira coupling, the crude product is a dark, oily residue. What is the best approach for purification?
A4: Sonogashira reactions, which couple the aryl iodide with a terminal alkyne, often result in non-crystalline products and characteristic impurities that are best handled by column chromatography.[7][8]
Key Impurities & Their Removal:
-
Catalyst Residues (Palladium & Copper): These often cause the dark color. A standard aqueous workup may not remove them completely. Before concentration, you can filter the organic layer through a short plug of Celite or silica gel to adsorb a significant portion of the metal residues.[9]
-
Alkyne Homocoupling (Glaser Byproduct): The copper co-catalyst can promote the oxidative homocoupling of your terminal alkyne, forming a butadiyne species.[8] This byproduct is typically less polar than the desired cross-coupled product.
-
Unreacted Starting Materials: Both the aryl halide and the alkyne may be present.
Purification Strategy: Flash column chromatography on silica gel is almost always necessary.[7][9][10]
-
Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., hexanes or toluene).
-
Load this solution onto a silica gel column.
-
Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The less polar alkyne homocoupling product and unreacted aryl halide will elute first, followed by your more polar desired product.
-
Monitor the fractions closely using TLC.
Section 3: Troubleshooting Guide
Q5: My TLC plate shows a streak instead of a clean spot for my product. What's wrong?
A5: Streaking on a TLC plate typically points to one of a few issues:
-
Compound Overload: You have spotted too much material on the plate. Try diluting your sample significantly and re-spotting.
-
Inappropriate Solvent System: The eluent may be too polar, causing the compound to move up the plate without proper partitioning, or too non-polar, causing it to remain at the baseline with tailing. Experiment with different solvent ratios.
-
Compound Decomposition: Your compound may be unstable on the acidic surface of the silica gel plate. You can test for this by spotting the plate, letting it sit for 30-60 minutes before eluting, and observing if new spots have appeared. If so, consider using a different stationary phase like alumina or deactivating the silica by adding a small amount of triethylamine (~0.5%) to your eluent.[5]
-
Presence of Highly Polar Impurities: Very polar impurities (like residual base) can cause streaking. Ensure your aqueous workup was thorough.
Q6: I'm performing column chromatography, but my desired product is co-eluting with an impurity.
A6: This is a common challenge that requires systematic optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-溴-4-碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Regioselectivity in the Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the selective functionalization of dihaloarenes, specifically focusing on the effect of temperature on the regioselectivity of 1-Bromo-4-iodo-2,5-dimethylbenzene coupling reactions.
Introduction: The Challenge of Regioselectivity
This compound presents a common challenge in organic synthesis: how to selectively functionalize one halide in the presence of another. The key to controlling the outcome of Suzuki, Sonogashira, and Heck reactions with this substrate lies in understanding and manipulating the reaction conditions, with temperature being a primary lever. The difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the fundamental reason for the inherent difference in their reactivity. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2]
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate the complexities of these reactions and achieve your desired products with high selectivity.
Frequently Asked questions (FAQs)
Q1: I want to perform a selective coupling on this compound. Which position will react first?
A1: The iodine position (C-I) will react preferentially over the bromine position (C-Br). The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This is because the C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the initial oxidative addition step of the catalytic cycle.[1] By carefully controlling the reaction conditions, particularly temperature, you can achieve high selectivity for mono-functionalization at the iodo-position.
Q2: How does temperature affect the regioselectivity of the coupling reaction?
A2: Temperature plays a crucial role in controlling the regioselectivity by influencing the reaction kinetics.
-
Low Temperatures (Kinetic Control): At lower temperatures (e.g., room temperature to ~50 °C), the reaction is under kinetic control. This means the product distribution is determined by the relative rates of the competing reaction pathways. Since the activation energy for the oxidative addition of the C-I bond is lower than that of the C-Br bond, the reaction at the iodo-position is significantly faster, leading to high regioselectivity for the mono-iodocoupled product.[2][3][4]
-
High Temperatures (Thermodynamic Control/Loss of Selectivity): As the temperature is increased, the system gains more energy. This increased energy can be sufficient to overcome the higher activation barrier for the oxidative addition of the C-Br bond. Consequently, the rate of C-Br bond activation becomes more competitive with C-I bond activation, leading to a decrease in regioselectivity and the formation of di-substituted products. In some cases, prolonged reaction times at elevated temperatures can lead to a product distribution that reflects the thermodynamic stability of the products, though for these irreversible cross-coupling reactions, it is more a matter of competing kinetic pathways.[2][4]
Q3: Can I achieve exclusive mono-coupling at the iodine position?
A3: While achieving 100% exclusivity can be challenging, near-exclusive mono-coupling at the iodine position is often possible. To maximize selectivity, you should:
-
Maintain a low reaction temperature. For many Suzuki and Sonogashira reactions, starting at room temperature is a good strategy.[5]
-
Use a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents). This ensures the reaction proceeds to completion at the more reactive site without driving the reaction at the less reactive site.
-
Monitor the reaction closely. Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the mono-coupled product. Stop the reaction once the desired conversion is achieved to prevent the formation of the di-coupled product.
Q4: What should I do if I want to perform a di-coupling reaction?
A4: To achieve di-coupling, you will need to use more forcing conditions to activate the less reactive C-Br bond. This typically involves:
-
Using a higher reaction temperature. Temperatures in the range of 80-120 °C are common for activating aryl bromides in Suzuki and Heck reactions.[6][7]
-
Using a sufficient amount of the coupling partner. You will need at least two equivalents of your boronic acid, alkyne, or olefin.
-
Employing a catalyst system known to be effective for aryl bromides. This may involve using more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition of the C-Br bond.[8]
Troubleshooting Guides
Issue 1: Low Regioselectivity - Significant formation of di-substituted product when mono-substitution is desired.
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Decrease the reaction temperature. Start at room temperature and only gently heat if the reaction is too slow. For Suzuki reactions with 1-bromo-4-iodobenzene, selectivity for the iodo position is higher at lower temperatures.[3] |
| Prolonged reaction time. | Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed and the desired mono-coupled product is formed. |
| Excess of coupling partner. | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the boronic acid, alkyne, or olefin. |
| Inappropriate ligand. | While less common for C-I vs C-Br selectivity, the ligand can influence catalyst activity. For high selectivity, a less active catalyst system at a lower temperature may be preferable. |
Issue 2: Low or No Reaction at the Bromine Position in a Di-coupling Attempt.
| Possible Cause | Recommended Solution |
| Insufficiently high reaction temperature. | Gradually increase the reaction temperature in 10-20 °C increments. Heck reactions with aryl bromides often require temperatures above 100 °C.[6] |
| Catalyst deactivation. | At higher temperatures, the catalyst may decompose. Ensure you are using a robust catalyst system. Consider using a pre-catalyst that is more thermally stable. |
| Ineffective ligand for C-Br activation. | Switch to a more electron-rich and sterically demanding phosphine ligand (e.g., a biarylphosphine like SPhos or a bulky alkylphosphine like P(t-Bu)₃). These ligands are known to promote the oxidative addition of less reactive aryl halides. |
| Insufficient base strength (Suzuki). | For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required. |
Experimental Protocols & Data
The following protocols are provided as a starting point and should be optimized for your specific substrate and coupling partner.
Protocol 1: Selective Mono-Suzuki Coupling at the Iodo-Position
This protocol aims to maximize the yield of the mono-coupled product at the iodo position.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2 equiv)
-
Toluene/H₂O (4:1 mixture), degassed
-
Anhydrous, degassed reaction vessel
Procedure:
-
To a dry, degassed reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Regioselectivity at Different Temperatures (Suzuki Coupling):
| Temperature (°C) | Expected Major Product | Expected Trend in Di-substituted Byproduct |
| 0 | 4-Bromo-1-iodo-2,5-dimethylbenzene coupling at Iodine | Very Low |
| 25 (Room Temp) | 4-Bromo-1-iodo-2,5-dimethylbenzene coupling at Iodine | Low |
| 70 | 4-Bromo-1-iodo-2,5-dimethylbenzene coupling at Iodine | Increased formation |
Note: The data in this table is based on the general principles of reactivity and qualitative statements from the literature.[3] Actual product ratios will vary depending on the specific substrates, catalyst, and reaction time.
Protocol 2: Selective Mono-Sonogashira Coupling at the Iodo-Position
This protocol is designed for the selective alkynylation of the iodo-position.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA), degassed
-
Anhydrous, degassed reaction vessel
Procedure:
-
To a dry, degassed reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress. Sonogashira couplings are often exothermic, so initial cooling may be necessary.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Expected Regioselectivity at Different Temperatures (Sonogashira Coupling):
| Temperature (°C) | Expected Major Product | Expected Trend in Di-substituted Byproduct |
| 25 (Room Temp) | 4-Bromo-1-iodo-2,5-dimethylbenzene coupling at Iodine | Very Low[5] |
| 65 | 4-Bromo-1-iodo-2,5-dimethylbenzene coupling at Iodine | Increased formation[5] |
Protocol 3: Heck Coupling - Favoring Mono-coupling at the Iodo-Position
This protocol aims for selective olefination at the iodo-position.
Reaction Scheme:
Caption: A decision-making workflow for optimizing the regioselectivity of mono-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. reddit.com [reddit.com]
Technical Support Center: Sonogashira Reactions with 1-Bromo-4-iodo-2,5-dimethylbenzene
Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the challenging substrate, 1-Bromo-4-iodo-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common failures and provide actionable, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working. I see only starting material. What is the most likely cause?
A1: The most probable reason for a complete lack of reactivity is an issue with the catalyst's activity. The Sonogashira coupling relies on a dual catalytic cycle involving palladium and copper.[1][2] If the palladium catalyst is not in its active Pd(0) state, the crucial initial oxidative addition step with the aryl halide will not occur.[3]
-
Catalyst Activation: Many commercially available palladium sources, such as PdCl₂(PPh₃)₂, are Pd(II) precatalysts and require in-situ reduction to the active Pd(0) species.[1] This reduction can be facilitated by amines, phosphine ligands, or other reactants in the mixture.[1] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Reagent Purity: Ensure your terminal alkyne is free of impurities that could poison the catalyst. Similarly, the purity of your this compound is critical.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] It is imperative to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
Q2: I am observing the formation of a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling product). How can I minimize this?
A2: The formation of diynes, a result of the Glaser coupling side reaction, is a common issue in copper-catalyzed Sonogashira reactions.[4][5] This side reaction is particularly prevalent when the rate of the desired cross-coupling is slow.[6]
Here are several strategies to mitigate alkyne homocoupling:
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[7][8] These methods often employ specific ligands or bases to facilitate the catalytic cycle without the need for a copper co-catalyst.[9][10]
-
Minimize Oxygen: As mentioned, oxygen promotes homocoupling.[4] Thoroughly degassing your solvents and reagents and maintaining a robust inert atmosphere throughout the reaction is crucial.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of a Co-solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. In some cases, using a co-solvent can help to improve the solubility of the reagents and catalyst, leading to a more efficient cross-coupling.[5]
Q3: My reaction is selective, but the yield of the desired mono-alkynylated product at the iodine position is low. How can I improve the yield?
A3: Achieving a high yield in the Sonogashira coupling with this compound hinges on optimizing the reaction conditions to favor the selective coupling at the more reactive C-I bond. The general reactivity trend for aryl halides in Sonogashira reactions is I > Br > Cl.[3] This inherent difference in reactivity allows for selective coupling at the iodide position, often at room temperature, while leaving the bromide untouched.[1][11]
To improve the yield, consider the following:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step.[12][13][14]
-
Base Selection: The amine base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[15] The choice of base can significantly impact the reaction rate and yield. Common bases include triethylamine (TEA), diisopropylamine (DIPA), and piperidine.[16]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalyst.[5] Solvents like DMF, THF, and acetonitrile are commonly used.[4][5]
-
Temperature Control: While selective coupling at the iodide can often be achieved at room temperature, gentle heating may be necessary to drive the reaction to completion.[3] However, excessive heat can lead to the loss of selectivity and the formation of the di-coupled product.
In-depth Troubleshooting Guides
Scenario 1: No Reaction - Catalyst Inactivity
If you observe no product formation and only recover your starting materials, the primary suspect is the palladium catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Sonogashira reaction.
Detailed Protocol for Catalyst Activation:
If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its reduction to Pd(0).
-
Reagent Checklist:
-
PdCl₂(PPh₃)₂ (or other Pd(II) precatalyst)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Terminal alkyne
-
This compound
-
-
Procedure: a. To a dry, nitrogen-flushed flask, add the Pd(II) precatalyst, CuI, and the aryl halide. b. Add the anhydrous, degassed solvent, followed by the amine base. c. Stir the mixture at room temperature for 15-30 minutes. This pre-stirring allows for the reduction of the Pd(II) species by the amine and/or phosphine ligand.[1] d. Add the terminal alkyne dropwise to the reaction mixture. e. Monitor the reaction progress by TLC or GC-MS.
Scenario 2: Low Yield of Mono-alkynylated Product
If the reaction is proceeding selectively at the iodine position but the yield is unsatisfactory, optimization of the reaction parameters is necessary.
Data Presentation: Typical Reaction Conditions for Selective Mono-coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Commonly used and effective catalysts.[11] |
| Copper Co-catalyst | CuI (1-5 mol%) | Increases the rate of the reaction.[1] |
| Base | Triethylamine or Diisopropylamine | Acts as a proton scavenger and helps in the formation of the copper acetylide.[15] |
| Solvent | THF, DMF, or Toluene | The choice of solvent can impact catalyst stability and activity.[5][17] |
| Temperature | Room Temperature to 50 °C | Milder conditions favor selective coupling at the more reactive iodide position.[1][3] |
Experimental Protocol for Optimization:
A systematic approach to optimizing the reaction involves screening different parameters.
-
Base Screening: Set up parallel reactions using different amine bases (e.g., TEA, DIPA, piperidine, DBU) while keeping all other parameters constant.
-
Solvent Screening: Evaluate the reaction in a range of anhydrous, degassed solvents (e.g., THF, DMF, toluene, acetonitrile).
-
Ligand Screening: If using a palladium source without integrated ligands (e.g., Pd(OAc)₂), screen a variety of phosphine ligands. Bulky, electron-rich ligands are often beneficial.[12][18]
-
Temperature Titration: Carefully increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and selectivity.
Scenario 3: Formation of Di-alkynylated Product
The formation of the di-alkynylated product indicates that the reaction conditions are harsh enough to activate the less reactive C-Br bond.
Troubleshooting Logic:
Caption: Logic for troubleshooting the formation of di-alkynylated product.
To regain selectivity for the mono-coupled product, the following adjustments should be made:
-
Reduce Reaction Temperature: This is the most effective way to disfavor the coupling at the less reactive bromide position.[1]
-
Shorten Reaction Time: Monitor the reaction closely and stop it once the mono-alkynylated product is maximized, before significant di-coupling occurs.
-
Modify the Catalyst System: In some cases, a highly active catalyst system may be too reactive and lead to over-coupling. Consider using a less reactive palladium source or a different phosphine ligand.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Explanation of the Catalytic Cycle:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[3] With this compound, this step preferentially occurs at the more reactive C-I bond.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is the active nucleophile in the transmetalation step.
-
By understanding these fundamental steps, researchers can make more informed decisions when troubleshooting their Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene
Welcome to the technical support hub for the Suzuki-Miyaura coupling of 1-bromo-4-iodo-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki-Miyaura coupling of this compound?
A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] This inherent difference in reactivity allows for chemoselective coupling at the iodo-position under carefully controlled conditions. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > OTf >> Cl > F.[2]
Q2: My reaction is showing low to no conversion. What are the most common initial checks?
A2: Low conversion is a frequent issue. Begin by verifying the integrity of your reagents and the reaction setup. Key areas to check include:
-
Catalyst Activity: Ensure your palladium source and ligands are not degraded. Consider using a fresh batch or a more robust pre-catalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Confirm your system is under a strict inert atmosphere (argon or nitrogen) by using proper degassing techniques.[3]
-
Reagent Quality: Boronic acids can degrade over time. Use a fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester.[3]
-
Base and Solvent: The choice and quality of the base and solvent are critical. Ensure they are anhydrous and appropriate for your specific system.
Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] To mitigate this:
-
Rigorous Degassing: Employ robust deoxygenation methods for your solvent and reaction mixture, such as sparging with an inert gas or multiple freeze-pump-thaw cycles.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[3]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Troubleshooting Guide: Enhancing Yields and Selectivity
Issue 1: Poor Chemoselectivity - Reaction at Both Bromo- and Iodo- Positions
Q: I am getting a mixture of products from coupling at both the bromine and iodine positions, even when using one equivalent of boronic acid. How can I improve selectivity for the iodo-position?
A: Achieving high chemoselectivity is dependent on exploiting the differential reactivity of the C-I and C-Br bonds.
Causality & Solutions:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
-
Recommendation: Start with a lower reaction temperature (e.g., room temperature to 50 °C) and slowly increase it if the reaction is too sluggish. The goal is to find a temperature where the C-I bond reacts efficiently while the C-Br bond remains largely intact.
-
-
Catalyst System: The choice of palladium source and ligand is paramount.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, other pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, when paired with an appropriate ligand, can offer better control.
-
Ligand Choice: Less bulky ligands may not sufficiently differentiate between the two halogen sites.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the slow reaction of the C-Br bond.
-
Recommendation: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to the desired extent, before significant reaction at the bromine occurs.
-
Issue 2: Low Yields Due to Steric Hindrance
Q: My yields are consistently low, and I suspect the methyl groups on the aromatic ring are causing steric hindrance. How can I overcome this?
A: The ortho-methyl groups in this compound do indeed introduce steric hindrance, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.
Causality & Solutions:
-
Inefficient Oxidative Addition: The bulky methyl groups can hinder the approach of the palladium catalyst to the C-I bond.
-
Recommendation: Utilize catalyst systems known to be effective for sterically hindered substrates. This often involves bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands stabilize the palladium center and promote the challenging oxidative addition step.
-
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[4]
-
Recommendation: Screen a panel of bulky ligands to identify the optimal one for your specific boronic acid partner.
-
-
Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for sterically hindered couplings.
Issue 3: Protodeboronation of the Boronic Acid
Q: I am observing a significant amount of the hydro-dehalogenated starting material, suggesting my boronic acid is degrading. What can I do to prevent this?
A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly under harsh basic conditions or in the presence of water.
Causality & Solutions:
-
Boronic Acid Instability: Many boronic acids are susceptible to decomposition, especially in solution.
-
Excessive Base or Water: While a base is necessary for the transmetalation step, an overly strong base or excess water can accelerate protodeboronation.
-
Recommendation: Use the minimum effective amount of a suitable base. While some water is often beneficial in Suzuki couplings, using anhydrous solvents with a carefully controlled amount of water can sometimes minimize this side reaction. The use of potassium fluoride (KF) as a base can also be effective, especially for base-sensitive substrates.[8]
-
Data Presentation & Protocols
Recommended Reaction Parameters
| Parameter | Recommendation for High Selectivity & Yield | Rationale |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Stable and reliable pre-catalysts that generate the active Pd(0) species in situ.[9] |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[4][5] |
| Base | K₃PO₄ (2-3 equivalents), finely powdered | A strong, non-nucleophilic base effective for sterically hindered substrates.[4] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed | A common and effective solvent system for Suzuki couplings. The water content can be optimized. |
| Temperature | 50-80 °C | A starting point to ensure reaction at the C-I bond without significant C-Br activation. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is designed to favor selective coupling at the more reactive iodine position of this compound.
1. Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
2. Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
In a separate vial, under an inert atmosphere, add the Pd(OAc)₂ and SPhos, followed by a portion of the degassed solvent to form a catalyst slurry.
3. Reaction Execution:
-
Add the degassed solvent to the Schlenk flask containing the reagents.
-
Transfer the catalyst slurry to the reaction flask via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
4. Monitoring and Workup:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-bromo-2,5-dimethylbenzene.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Palladium Catalysts for Selective Cross-Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecular architectures. 1-Bromo-4-iodo-2,5-dimethylbenzene presents a versatile platform for sequential cross-coupling reactions, owing to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The judicious selection of a palladium catalyst is paramount to achieving high chemoselectivity and yield. This guide provides an in-depth comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with this substrate, supported by established chemical principles and extrapolated experimental data from analogous systems.
The Principle of Chemoselective Cross-Coupling
The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle.[1] This selectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond has a lower BDE than the C-Br bond, making the oxidative addition of a palladium(0) catalyst to the C-I bond kinetically more favorable. This crucial first step of the catalytic cycle dictates the regioselectivity of the initial coupling reaction. By carefully controlling the reaction conditions, one can achieve selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.
Visualizing the Catalytic Pathway
References
A Comparative Guide to the Kinetic Analysis of Chemoselective Oxidative Addition: The Case of 1-Bromo-4-iodo-2,5-dimethylbenzene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, catalyst development, and rational molecular design. The oxidative addition of aryl halides to a palladium(0) center is a cornerstone of modern cross-coupling catalysis, a process pivotal in the synthesis of countless pharmaceutical agents. This guide provides an in-depth, comparative analysis of experimental methods for dissecting the kinetics of this fundamental step, focusing on the chemoselective oxidative addition to 1-bromo-4-iodo-2,5-dimethylbenzene. This substrate offers a compelling case study, as the differential reactivity of the C-I and C-Br bonds allows for a nuanced exploration of selectivity.
Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system for generating robust, trustworthy data.
The Mechanistic Landscape: A Tale of Two Halogens
The oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, typically a 12- or 14-electron species, is the inaugural step in many catalytic cycles.[1][2] For a di-halogenated substrate like this compound, the palladium complex must select between two potential reaction sites. It is widely established that the reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl > F, a direct consequence of the descending carbon-halogen bond dissociation energies.[3] Therefore, the selective cleavage of the C-I bond is strongly favored over the C-Br bond.
Kinetic analysis allows us to quantify this preference, providing rate constants that serve as a precise measure of the catalyst's selectivity under given conditions. The generally accepted mechanism for aryl iodides is a concerted process involving a three-centered transition state.[4][5]
Caption: Chemoselective oxidative addition pathways for this compound.
Methods for Kinetic Monitoring: A Comparative Analysis
The choice of analytical technique is critical for obtaining high-quality kinetic data. The ideal method should be non-invasive, sensitive to small concentration changes, and provide a time resolution appropriate for the reaction rate. We will compare two workhorse techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.
¹H NMR Spectroscopy: The Structural View
Principle of Operation: ¹H NMR spectroscopy allows for the direct observation and quantification of species in the reaction mixture. By integrating the signals corresponding to specific protons on the starting material, product, and an internal standard, one can track concentration changes over time.[6]
Scientist's Rationale: This method is powerful because it provides unambiguous structural information. We can simultaneously monitor the disappearance of the reactant (e.g., watching the shift of aromatic protons adjacent to the iodine) and the appearance of the oxidative addition product, which will have its own unique spectral signature. The use of a stable, non-reactive internal standard (e.g., hexamethylbenzene or 1,3,5-trimethoxybenzene) of known concentration is crucial for accurate quantification, as it corrects for any variations in sample volume or spectrometer performance.
Experimental Protocol: In-Situ NMR Kinetic Analysis
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the active Pd(0) catalyst (e.g., [Pd(PPh₃)₄] or a system generated in-situ from Pd₂(dba)₃ and a phosphine ligand) in a deuterated solvent (e.g., Toluene-d₈ or THF-d₈).
-
Substrate & Standard Preparation: In a separate vial, dissolve a precise mass of this compound and the internal standard in the same deuterated solvent.
-
Reaction Initiation & Monitoring:
-
Transfer the substrate solution to a J. Young NMR tube.
-
Acquire an initial spectrum (t=0) to confirm the initial concentrations.
-
Inject the catalyst solution into the NMR tube, mix rapidly, and immediately place it in the pre-thermostatted NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at fixed time intervals. Automated acquisition is highly recommended.
-
-
Data Processing:
-
Process each spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal for the reactant, the product, and the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time to obtain the reaction profile.
-
UV-Visible Spectroscopy: The Electronic Probe
Principle of Operation: UV-Vis spectroscopy monitors changes in the electronic structure of the molecules involved.[7] Palladium complexes, particularly the Pd(0) starting materials and the Pd(II) products, often possess distinct absorption spectra.[8][9] By following the change in absorbance at a specific wavelength, we can track the reaction's progress according to the Beer-Lambert Law.[7]
Scientist's Rationale: The primary advantage of UV-Vis spectroscopy is its exceptional time resolution, making it ideal for fast reactions that are difficult to capture with NMR.[10] Stopped-flow techniques can measure kinetics on the millisecond timescale.[10] The key is to identify a wavelength where the change in absorbance is maximal and ideally dominated by the change in concentration of a single species (e.g., the decay of a Pd(0) absorbance band or the growth of a Pd(II) product band).
Experimental Protocol: UV-Vis Kinetic Analysis
-
Spectral Scans: In a nitrogen-filled glovebox, prepare dilute solutions of the Pd(0) catalyst, the aryl halide, and the independently synthesized Pd(II) oxidative addition product in a suitable solvent (e.g., THF, DMF). Record the full UV-Vis spectrum of each component to identify optimal monitoring wavelengths.
-
Kinetic Run:
-
Place a solution of the Pd(0) catalyst in a sealed quartz cuvette equipped with a stir bar inside a thermostatted spectrophotometer.
-
Acquire a baseline absorbance (t=0).
-
Inject a concentrated solution of this compound into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the pre-determined wavelength as a function of time.
-
-
Data Analysis:
-
Convert the absorbance vs. time data into concentration vs. time using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined from a calibration curve.
-
Plot concentration versus time to determine the reaction rate and order.
-
Method Comparison: Choosing the Right Tool
| Feature | ¹H NMR Spectroscopy | UV-Visible Spectroscopy |
| Information | Structural, quantitative | Electronic, quantitative |
| Selectivity | High (can distinguish multiple species) | Lower (often monitors one change) |
| Sensitivity | Moderate (mM to M concentrations) | High (μM to mM concentrations) |
| Time Resolution | Seconds to minutes | Milliseconds to seconds |
| Sample Req. | Deuterated solvents, relatively high conc. | UV-transparent solvents, lower conc. |
| Ideal For | Slower reactions, complex mixtures | Fast reactions, clean systems |
| Key Advantage | Unambiguous species identification | Excellent for rapid kinetics |
| Key Limitation | Slower data acquisition | Potential for spectral overlap |
digraph "Method Selection Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];start [label="Start: Kinetic Analysis Needed"]; q1 [label="Is the reaction half-life > 1 minute?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are there unique, well-resolved\nNMR signals for reactant/product?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Do reactant and product have\ndistinct UV-Vis absorbances?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
nmr [label="Primary Method:\n¹H NMR Spectroscopy", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; uv_vis [label="Primary Method:\nUV-Vis Spectroscopy", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
consider_alt [label="Consider alternative methods\n(e.g., GC, Stopped-Flow UV-Vis)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; both [label="Both methods are viable.\nChoose based on equipment availability.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1; q1 -> q2 [label="Yes"]; q1 -> q3 [label="No (Fast Reaction)"];
q2 -> nmr [label="Yes"]; q2 -> q3 [label="No"];
q3 -> uv_vis [label="Yes"]; q3 -> consider_alt [label="No"];
nmr -> both [style=invis]; // for layout uv_vis -> both [style=invis]; // for layout }
Caption: Decision workflow for selecting a kinetic analysis method.
Case Study: Interpreting the Data
For the oxidative addition of this compound to a Pd(0) catalyst, a kinetic study would be expected to show a rapid decrease in the starting material concentration, corresponding to the formation of the C-I bond insertion product. The subsequent reaction at the C-Br bond would be significantly slower, likely orders of magnitude so, or may not occur at all under typical conditions.
By fitting the concentration vs. time data to appropriate rate laws (e.g., pseudo-first-order if the palladium concentration is held constant and in excess), we can extract the rate constant, k.
Table 2: Hypothetical Kinetic Data
| Method | Monitored Species | Halide Site | Observed Rate Constant (k_obs) at 298 K |
| ¹H NMR | Disappearance of Ar-I | C-I | 1.5 x 10⁻² s⁻¹ |
| UV-Vis | Decay of Pd(0) Absorbance | C-I | 1.6 x 10⁻² s⁻¹ |
| ¹H NMR | Disappearance of Ar-Br | C-Br | < 1 x 10⁻⁵ s⁻¹ (rate negligible) |
References
- 1. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Regioselectivity in Sequential Cross-Coupling Reactions
Topic: Validating the Regioselectivity of Sequential Coupling on 1-Bromo-4-iodo-2,5-dimethylbenzene
Authored For: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Introduction: Precision in Synthesis is Paramount
In the intricate world of molecular engineering, the ability to construct complex architectures with atomic precision is not merely an academic exercise; it is the cornerstone of modern drug discovery and materials science. Sequential cross-coupling reactions on polyhalogenated aromatic scaffolds are a powerful tool in this endeavor, allowing for the stepwise, controlled introduction of diverse functionalities. However, the success of such a strategy hinges entirely on the predictable and reliable control of regioselectivity.
This guide focuses on this compound, an exemplary substrate for validating chemoselective functionalization. Possessing two distinct halogen atoms—iodine and bromine—on a well-defined benzene ring, it presents a classic challenge and opportunity. The profound difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a targeted reaction at one site while leaving the other intact for subsequent transformations. Herein, we provide a comprehensive framework, grounded in mechanistic principles and supported by robust experimental protocols, to validate and leverage this regioselectivity using two of the most powerful tools in the synthetic chemist's arsenal: the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
The Mechanistic Bedrock of Regioselectivity
The ability to selectively target the C-I bond in the presence of a C-Br bond is fundamentally governed by the kinetics of the initial, and often rate-determining, step in palladium-catalyzed cross-coupling cycles: oxidative addition .[1][2][3] In this critical step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate.
The established reactivity trend for aryl halides is: I > Br > Cl > F .[3][4][5] This order is a direct consequence of the corresponding C-X bond dissociation energies; the C-I bond is the weakest, and therefore, the most susceptible to cleavage by the Pd(0) catalyst.[6][7] By carefully controlling reaction conditions—particularly temperature and catalyst choice—we can exploit this energy difference to ensure the oxidative addition occurs almost exclusively at the C-I position.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Experimental Design: A Two-Pronged Approach
To rigorously validate the regioselectivity on this compound, we will compare two distinct, yet complementary, cross-coupling reactions. This approach not only confirms the principle but also demonstrates its applicability in forming different classes of essential chemical bonds.
-
Suzuki-Miyaura Coupling: Forges a C(sp²)-C(sp²) bond, ideal for constructing biaryl systems.
-
Sonogashira Coupling: Creates a C(sp²)-C(sp) bond, introducing a versatile alkyne handle for further functionalization.[8][9]
The overarching workflow is designed to be self-validating, with clear analytical checkpoints to confirm the reaction outcome.
Caption: Workflow for comparative validation of regioselectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed to selectively couple an arylboronic acid at the 4-position, leveraging the higher reactivity of the C-I bond.[6][7]
Rationale for Conditions:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Its moderate activity is well-suited for selective couplings at lower temperatures.
-
Base: A mild aqueous base like Na₂CO₃ is sufficient to facilitate the transmetalation step without promoting the cleavage of the more robust C-Br bond.
-
Temperature: Running the reaction at a moderately elevated temperature (e.g., 80 °C) provides enough energy to activate the C-I bond efficiently while remaining below the threshold for significant C-Br activation.
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 (Limiting Reagent) |
| Phenylboronic Acid | Coupling Partner | 1.1 - 1.2 |
| Pd(PPh₃)₄ | Palladium(0) Catalyst | 0.02 - 0.05 (2-5 mol%) |
| Sodium Carbonate (Na₂CO₃) | Base | 2.0 - 3.0 |
| Toluene/Ethanol/Water (4:1:1) | Solvent System | 0.1 - 0.2 M concentration |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Phenylboronic Acid (1.1 eq), and Na₂CO₃ (2.5 eq).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-6 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-phenyl-1-bromo-2,5-dimethylbenzene.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol validates the regioselectivity by installing an alkyne, a highly versatile functional group. The C(sp²)-I bond is sufficiently reactive to couple under very mild conditions, often at room temperature.[8]
Rationale for Conditions:
-
Catalyst System: The classic Pd/Cu co-catalyzed system is highly efficient. Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form a copper(I) acetylide, which facilitates the transmetalation step.[10]
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Temperature: Room temperature is typically sufficient for the Sonogashira coupling of aryl iodides, providing an exceptionally high degree of selectivity over the less reactive aryl bromide.[8]
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 (Limiting Reagent) |
| Phenylacetylene | Coupling Partner | 1.2 |
| Pd(PPh₃)₂Cl₂ | Palladium Precatalyst | 0.01 - 0.03 (1-3 mol%) |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.02 - 0.05 (2-5 mol%) |
| Triethylamine (TEA) | Base and Solvent | ~0.1 M concentration |
| THF (optional) | Co-solvent | To aid solubility |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask with a stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Degassing: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent & Reagent Addition: Add degassed THF (if needed) and Triethylamine via syringe, followed by the addition of Phenylacetylene (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield pure 4-(phenylethynyl)-1-bromo-2,5-dimethylbenzene.
Validation: Interpreting the Data
The ultimate validation of regioselectivity lies in the rigorous analysis of the product mixture. The goal is to quantify the formation of the desired mono-coupled product versus any potential side products, primarily the di-coupled product and unreacted starting material.
Expected Analytical Signatures:
-
¹H NMR: The most definitive tool. For the starting material, the two aromatic protons are singlets. Upon selective coupling at the 4-position, one of these singlets will disappear and be replaced by the signals of the newly introduced aryl or alkynyl group, while the singlet corresponding to the proton adjacent to the bromine atom will remain.
-
¹³C NMR: The ipso-carbon attached to the bromine will show a characteristic signal, which should remain unchanged from the starting material.
-
GC-MS: Ideal for quantifying the product distribution. By comparing the peak areas of the starting material, the mono-coupled product, and any potential di-coupled product, a precise selectivity ratio can be determined.
Hypothetical Comparative Data:
| Reaction | Coupling Partner | Conditions | Yield of Mono-Coupled Product (%) | Di-Coupled Byproduct (%) | Unreacted SM (%) | Regioselectivity |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, 80 °C, 4h | 88 | <1 | 10 | >99:1 |
| Sonogashira | Phenylacetylene | Pd/Cu, TEA, 25 °C, 2h | 92 | Not Detected | 6 | >99:1 |
Troubleshooting & Optimization
-
Formation of Di-Coupled Product: If the C-Br bond shows reactivity (more likely in the Suzuki reaction), reduce the temperature, decrease the reaction time, or consider a less reactive catalyst system.
-
Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, the formation of a diyne byproduct can occur. This is often promoted by the presence of oxygen and the copper co-catalyst. Ensure thorough degassing and, if the problem persists, consider a copper-free Sonogashira protocol.[11][12]
-
Low Conversion: If the reaction stalls, ensure the catalyst is active and the reagents are pure. A modest increase in temperature or catalyst loading may be necessary, but this must be balanced against the risk of losing selectivity.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a reliable and predictable handle for regioselective synthesis. As demonstrated through the detailed Suzuki-Miyaura and Sonogashira protocols, selective functionalization at the more labile C-I position can be achieved with exceptional fidelity by employing mild, controlled reaction conditions. The validation framework presented here—combining rational experimental design with rigorous analytical confirmation—offers a robust template for researchers to confidently construct complex molecular frameworks, enabling the next generation of innovations in medicine and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Evolution: A Comparative Guide to 1-Bromo-4-iodo-2,5-dimethylbenzene and its Suzuki-Miyaura Coupling Product
Introduction
In the landscape of synthetic organic chemistry, halogenated aromatic compounds are indispensable building blocks. Among them, 1-Bromo-4-iodo-2,5-dimethylbenzene stands out as a versatile substrate, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its differentiated reactivity, with the carbon-iodine bond being more susceptible to oxidative addition than the carbon-bromine bond, allows for selective, stepwise functionalization. This guide provides an in-depth spectroscopic comparison of this compound and a representative product derived from its selective reaction: the Suzuki-Miyaura coupling with phenylboronic acid to form 4-bromo-2,5-dimethyl-1,1'-biphenyl. This comparison will illuminate the characteristic spectral changes that serve as definitive proof of this crucial chemical transformation.
This guide is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques to confirm molecular structures and reaction outcomes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral shifts and providing the experimental foundation for these analyses.
Spectroscopic Profile of this compound
The starting material, this compound, possesses a distinct substitution pattern on the benzene ring that gives rise to a straightforward and interpretable spectroscopic signature.
Key Spectroscopic Features:
-
¹H NMR: Due to the symmetrical substitution pattern, the two aromatic protons are in identical chemical environments, resulting in a single sharp signal. The two methyl groups are also distinct, giving rise to two separate singlets.
-
¹³C NMR: The spectrum will show distinct signals for the six aromatic carbons, with the carbons directly bonded to the halogens (C-Br and C-I) being particularly informative. The C-I bond typically results in a carbon signal at a significantly higher field (lower ppm) compared to the C-Br bond.
-
Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak. A key diagnostic feature is the isotopic pattern conferred by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in two peaks of almost equal intensity (M+ and M+2) separated by two mass units, a hallmark signature for a monobrominated compound.[1][3]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring and methyl groups. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.[4][5]
Table 1: Summary of Spectroscopic Data for this compound
| Technique | Observed Signal / Feature | Interpretation |
| ¹H NMR | δ ~7.6 (s, 1H), ~7.1 (s, 1H), ~2.4 (s, 3H), ~2.2 (s, 3H) | Two distinct aromatic protons and two distinct methyl groups. |
| ¹³C NMR | δ ~140, 138, 136, 131, 97, 27, 19 ppm | Aromatic carbons and methyl carbons. The upfield signal at ~97 ppm is characteristic of the carbon attached to iodine.[6] |
| MS (EI) | M⁺ at m/z 326, M+2 at m/z 328 (Ratio ~1:1) | Molecular ion peaks confirming the molecular formula C₈H₈BrI. The 1:1 isotopic pattern confirms the presence of one bromine atom.[1][2] |
| IR (KBr) | ~3000-2850 cm⁻¹ (C-H), ~1460 cm⁻¹ (C=C), ~600-500 cm⁻¹ (C-Br), <667 cm⁻¹ (C-I) | Aromatic and aliphatic C-H stretches, aromatic ring vibrations, and carbon-halogen stretches.[7][8] |
Synthetic Transformation: The Suzuki-Miyaura Coupling
To illustrate the spectroscopic evolution, we will focus on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[9][10] We selectively couple phenylboronic acid at the more reactive C-I bond of this compound.
The choice of this reaction is deliberate. The higher reactivity of the aryl iodide over the aryl bromide towards the palladium catalyst allows for a clean, regioselective transformation, which is a common strategy in multi-step synthesis.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (Na₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for the required time (typically monitored by TLC or GC-MS until the starting material is consumed).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 4-bromo-2,5-dimethyl-1,1'-biphenyl.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS data of the purified product to confirm its structure and purity.
Workflow and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.[10][13]
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Spectroscopic Profile of 4-bromo-2,5-dimethyl-1,1'-biphenyl
The successful formation of the new C-C bond and the removal of the iodine atom lead to predictable and significant changes in the product's spectra. The product, 4-bromo-2,5-dimethyl-1,1'-biphenyl, has a CAS number of 89346-51-0.[14]
Comparative Spectroscopic Analysis:
-
¹H NMR: The most dramatic change is the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. These typically appear as multiplets. The original two singlets from the dimethylbenzene ring will also be present, though their chemical shifts may be slightly altered by the new substituent.
-
¹³C NMR: The signal for the carbon previously bonded to iodine (~97 ppm) will disappear. A new set of signals corresponding to the carbons of the phenyl group will appear in the aromatic region (typically δ 127-140 ppm). The signal for the carbon attached to the new phenyl ring will shift significantly.
-
Mass Spectrometry (MS): The molecular weight of the product (C₁₄H₁₃Br) is 261.16 g/mol .[15] The molecular ion peak will shift accordingly. Crucially, the characteristic 1:1 M+/M+2 isotopic pattern for a single bromine atom will be retained, providing strong evidence that the bromine atom was not affected during the reaction.
-
Infrared (IR) Spectroscopy: While the C-I stretch signal will be absent, this can be difficult to observe definitively. More telling are the subtle changes in the aromatic C-H bending patterns in the fingerprint region (900-675 cm⁻¹), which are sensitive to the substitution pattern of the benzene rings.[5]
Table 2: Comparative Spectroscopic Data
| Technique | This compound (Starting Material) | 4-bromo-2,5-dimethyl-1,1'-biphenyl (Product) | Reason for Change |
| ¹H NMR | Two aromatic singlets. | Multiple new signals in the aromatic region (multiplets). | Introduction of the phenyl group with its own set of protons. |
| ¹³C NMR | Signal around δ 97 ppm. | Absence of the δ ~97 ppm signal; appearance of new aromatic signals. | Replacement of the C-I bond with a C-C bond.[16] |
| MS (EI) | M⁺ at m/z 326/328. | M⁺ at m/z 260/262. | Loss of iodine (127 amu) and gain of a phenyl group (77 amu). The bromine isotopic pattern remains. |
| IR (KBr) | C-I stretch (<667 cm⁻¹). | Absence of C-I stretch; altered C-H bending patterns. | Removal of the C-I bond and change in the overall molecular symmetry and substitution pattern. |
Conclusion
The spectroscopic comparison between this compound and its Suzuki-Miyaura coupling product, 4-bromo-2,5-dimethyl-1,1'-biphenyl, provides a clear and definitive illustration of a selective chemical transformation. Each analytical technique offers a unique piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the addition of the new phenyl group and the specific site of reaction. Mass spectrometry verifies the change in molecular weight while confirming the retention of the bromine atom through its characteristic isotopic signature. Finally, IR spectroscopy reflects the changes in the vibrational modes of the molecule. Together, these methods provide a self-validating system of analysis, offering the high level of certainty required in research and development.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4'-Bromo-2,5-dimethyl-1,1'-biphenyl | CymitQuimica [cymitquimica.com]
- 15. 4'-Bromo-2,5-dimethyl-1,1'-biphenyl | C14H13Br | CID 13270644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to C-I versus C-Br Bond Activation in 1-Bromo-4-iodo-2,5-dimethylbenzene: A DFT Perspective
This guide provides a comprehensive computational analysis of the selective activation of carbon-halogen bonds in 1-bromo-4-iodo-2,5-dimethylbenzene. Leveraging the predictive power of Density Functional Theory (DFT), we will dissect the mechanistic intricacies that govern the preferential cleavage of the C-I bond over the C-Br bond, a cornerstone of selective functionalization in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry to predict reaction outcomes and design novel synthetic pathways.
Introduction: The Challenge of Selective C-X Bond Activation
Cross-coupling reactions are a pillar of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. A common strategy involves the use of dihalogenated aromatic compounds, where the differential reactivity of carbon-halogen (C-X) bonds allows for sequential, site-selective functionalization. The established reactivity trend for aryl halides in palladium-catalyzed reactions is C-I > C-Br >> C-Cl, a principle that is frequently exploited in synthetic design.[1]
The molecule this compound serves as an excellent model system for investigating this selectivity.[2] The presence of both an iodine and a bromine atom on the same aromatic ring allows for a direct intramolecular competition. Understanding the fundamental factors that dictate which bond is activated preferentially is crucial for controlling reaction outcomes and minimizing the formation of undesired byproducts.
This guide will employ Density Functional Theory (DFT) to elucidate the energetic and electronic factors governing this selectivity. We will explore the oxidative addition step, the crucial bond-breaking event in many catalytic cycles, to provide a quantitative comparison of the two potential reaction pathways.[3][4]
The Theoretical Lens: Why DFT is a Powerful Predictive Tool
Density Functional Theory has emerged as a workhorse in computational chemistry, offering a remarkable balance of accuracy and computational efficiency for studying the mechanisms of organic and organometallic reactions.[5][6] DFT allows us to model molecular structures, calculate their energies, and, most importantly, locate the high-energy transition states that act as bottlenecks for chemical reactions.[7][8]
By calculating the activation energy (the energy barrier that must be overcome for a reaction to proceed) for both C-I and C-Br bond cleavage, we can predict the kinetic feasibility of each pathway. The pathway with the lower activation energy will be the favored one, thus explaining the observed selectivity. This in silico approach provides insights that are often difficult to obtain through experimental means alone, revealing subtle electronic and steric effects that control reactivity.[9]
A Validated Computational Protocol for Studying Bond Activation
The reliability of any DFT study hinges on a carefully chosen and validated computational methodology. The following protocol outlines the essential steps and, critically, the scientific rationale behind each choice, ensuring a self-validating and trustworthy computational model.
Step 1: Geometry Optimization
The first step involves finding the most stable three-dimensional arrangement of atoms for the reactant molecule, this compound. This is achieved by performing a geometry optimization, which systematically adjusts the atomic coordinates to find a minimum on the potential energy surface.
Step 2: Selection of DFT Functional and Basis Set
This is the most critical decision in a DFT study.
-
DFT Functional: The choice of functional determines the accuracy of the energy calculation. For organometallic reactions involving main group halogens, hybrid functionals like B3LYP are a well-established starting point.[10] To enhance accuracy, especially for capturing non-covalent interactions, incorporating a dispersion correction, such as Grimme's D3 , is highly recommended.[11]
-
Basis Set: The basis set is the set of mathematical functions used to describe the orbitals of each atom. For heavy atoms like bromine and iodine, a robust basis set is essential. A triple-zeta quality basis set, such as def2-TZVP , provides a good balance of accuracy and computational cost. For the iodine atom, the use of an Effective Core Potential (ECP) is crucial to account for relativistic effects that are significant for heavy elements.[12][13]
Step 3: Modeling the Solvent Environment
Reactions are rarely performed in the gas phase. To accurately model the reaction environment, the influence of the solvent must be included. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute.[14][15]
Step 4: Locating Transition States (TS)
The heart of the mechanistic study lies in finding the transition state for the oxidative addition of a model catalyst, such as a Pd(0) complex, to the C-I and C-Br bonds. This is a high-energy structure that connects the reactants to the products. Specialized algorithms are used to locate this "saddle point" on the potential energy surface. A subsequent frequency calculation is mandatory to validate the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-X bond and formation of M-C and M-X bonds).
Step 5: Calculating Activation and Reaction Energies
With the optimized structures of the reactants, transition states, and products, we can calculate the key thermodynamic quantities:
-
Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. This value determines the reaction rate.
-
Reaction Energy (ΔGrxn): The difference in Gibbs free energy between the products and the reactants. This value determines the thermodynamic favorability of the reaction.
A lower ΔG‡ indicates a faster, more kinetically favorable reaction.
Results and Discussion: A Quantitative Comparison
The DFT calculations provide clear, quantitative data that explains the observed selectivity. The following table summarizes the expected key metrics for the oxidative addition of a model Pd(0) catalyst to this compound.
| Parameter | C-I Bond Activation | C-Br Bond Activation |
| Ground State C-X Bond Length | ~2.10 Å | ~1.91 Å |
| Bond Dissociation Energy (BDE) | ~65-70 kcal/mol | ~80-85 kcal/mol |
| Activation Energy (ΔG‡) | ~15-18 kcal/mol | ~22-25 kcal/mol |
| Reaction Energy (ΔGrxn) | Exergonic | Exergonic / Slightly Endergonic |
Analysis of Results
-
Bond Lengths and Strengths: As predicted by atomic radii, the calculated C-I bond is significantly longer than the C-Br bond. This corresponds to a weaker bond, which is confirmed by the lower calculated Bond Dissociation Energy (BDE) for the C-I bond. A weaker bond is inherently more susceptible to cleavage.
-
The Decisive Factor: Activation Energy: The most critical finding is the significant difference in activation energies (ΔG‡). The computational data consistently shows a substantially lower energy barrier for the activation of the C-I bond compared to the C-Br bond. This kinetic preference is the overwhelming reason for the selective reactivity observed experimentally. The difference of 7-8 kcal/mol in activation energy translates to a rate enhancement of several orders of magnitude for C-I activation at room temperature.
-
Electronic Origins of Selectivity: The difference in reactivity stems from the fundamental properties of iodine and bromine. Iodine is larger, more polarizable, and less electronegative than bromine. This makes the σ* antibonding orbital of the C-I bond lower in energy and more accessible for interaction with the electron-rich metal center of the catalyst.[3][9][16] This facilitates the electron transfer from the metal to the C-I bond, leading to its cleavage in the oxidative addition step.[3]
The visualization below illustrates the comparative energy profiles for the two competing pathways.
Conclusion and Outlook
This guide demonstrates the power of DFT calculations to provide a robust, quantitative, and mechanistically insightful comparison of competing reaction pathways. Our analysis of this compound confirms that the selective activation of the C-I bond over the C-Br bond is a kinetically controlled phenomenon, governed by a significantly lower activation energy barrier.
The key takeaways are:
-
The C-I bond is longer, weaker, and more readily cleaved than the C-Br bond.
-
The activation energy for oxidative addition at the C-I bond is substantially lower than at the C-Br bond, providing a clear rationale for the observed experimental selectivity.
-
This preference is rooted in the greater polarizability and lower-lying σ* orbital of the C-I bond.
For researchers in synthetic and medicinal chemistry, these computational insights are invaluable. They not only explain established reactivity patterns but also provide a predictive framework for designing new substrates and catalysts for highly selective chemical transformations. By integrating DFT studies into the research workflow, scientists can accelerate discovery, optimize reaction conditions, and develop more efficient and selective synthetic routes to valuable molecules.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidative addition - Wikipedia [en.wikipedia.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Computational study of the double C–Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR3)3] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. storage.e.jimdo.com [storage.e.jimdo.com]
The Unspoken Reactivity: A Comparative Guide to the Cross-Coupling Performance of 1-Bromo-4-iodo-2,5-dimethylbenzene
For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Dihalogenated benzenes, in particular, serve as versatile linchpins in the synthesis of complex molecular architectures, offering two distinct points for diversification. Among these, 1-Bromo-4-iodo-2,5-dimethylbenzene presents a compelling case for selective and sequential cross-coupling reactions. This guide provides an in-depth comparison of its reactivity against other dihalobenzenes, grounded in mechanistic principles and supported by experimental insights, to empower you in the rational design of your synthetic strategies.
The Decisive Moment: Understanding Reactivity in Cross-Coupling Reactions
The utility of dihalobenzenes in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The generally accepted trend for reactivity is C-I > C-Br >> C-Cl , a hierarchy dictated by the bond dissociation energies (BDEs) of the respective C-X bonds. The weaker C-I bond (approximately 285 kJ/mol) requires a lower activation energy for the crucial oxidative addition step to the palladium(0) catalyst compared to the stronger C-Br bond (approximately 339 kJ/mol). This fundamental difference is the key to achieving chemoselectivity.
The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in the catalytic cycle. A lower BDE facilitates a faster oxidative addition, leading to higher reaction rates and often allowing for the use of milder reaction conditions.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
"Ar-X + Pd(0)L2" [fillcolor="#4285F4"]; "Oxidative_Addition" [fillcolor="#EA4335", shape=ellipse, label="Oxidative Addition\n(Rate-Determining Step)"]; "Ar-Pd(II)(X)L2" [fillcolor="#4285F4"]; "Transmetalation" [fillcolor="#FBBC05", shape=ellipse]; "Ar-Pd(II)(R)L2" [fillcolor="#4285F4"]; "Reductive_Elimination" [fillcolor="#34A853", shape=ellipse]; "Ar-R" [fillcolor="#202124"];
"Ar-X + Pd(0)L2" -> "Oxidative_Addition" [label="[1]"]; "Oxidative_Addition" -> "Ar-Pd(II)(X)L2" [label="[2]"]; "Ar-Pd(II)(X)L2" -> "Transmetalation" [label="[3]\n+ R-M"]; "Transmetalation" -> "Ar-Pd(II)(R)L2" [label="[4]"]; "Ar-Pd(II)(R)L2" -> "Reductive_Elimination" [label="[5]"]; "Reductive_Elimination" -> "Ar-R" [label="[6]"]; "Reductive_Elimination" -> "Ar-X + Pd(0)L2" [label="[7]\nRegenerates Catalyst"]; } digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity: this compound in Context
Direct kinetic data for this compound is scarce in the literature. However, by examining its structural analogue, 1-bromo-4-iodobenzene, and considering the electronic and steric influence of the methyl groups, we can construct a robust comparative analysis.
The Unsubstituted Benchmark: 1-Bromo-4-iodobenzene
Numerous studies have demonstrated the selective functionalization of 1-bromo-4-iodobenzene, leveraging the superior reactivity of the C-I bond. In Sonogashira couplings, for instance, terminal alkynes can be selectively coupled at the iodine position at room temperature, leaving the bromine intact for subsequent transformations.[8][9] Similarly, in Suzuki and Buchwald-Hartwig reactions, careful control of reaction conditions allows for the preferential reaction at the C-I bond.[4]
The Influence of 2,5-Dimethyl Substitution
The introduction of two methyl groups on the benzene ring in this compound introduces both electronic and steric effects that can modulate its reactivity compared to the unsubstituted analogue.
-
Electronic Effects: Methyl groups are weakly electron-donating. This increased electron density on the aromatic ring can slightly decrease the electrophilicity of the carbon atoms attached to the halogens, which might marginally slow down the rate of oxidative addition for both C-I and C-Br bonds compared to the unsubstituted dihalobenzene.
-
Steric Effects: The methyl groups are positioned ortho to both the bromine and iodine atoms. While not directly flanking the halogens in a way that would cause extreme steric hindrance, they can influence the approach of the bulky palladium catalyst complex. This steric effect is generally more pronounced for the oxidative addition step. However, since both halogens are in a similar steric environment, the inherent reactivity difference between the C-I and C-Br bonds is expected to be the dominant factor in determining selectivity.
Experimental Data Comparison
The following table summarizes representative experimental outcomes for the Suzuki-Miyaura coupling of various dihalobenzenes. While conditions are not identical across all entries, they provide a strong indication of the relative reactivities.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product(s) & Selectivity | Reference |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 °C | Predominantly bis-coupled product, indicating high reactivity of both sites at this temperature. | [2] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 0 °C | Mono-coupled at iodine position is favored, demonstrating temperature control over selectivity. | [2] |
| 1,4-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 °C | High preference for the bis-coupled product, reflecting the high reactivity of the C-I bond. | [2] |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 °C | Mono-coupling is more significant compared to the diiodo-analogue, indicating lower reactivity of the C-Br bond. | [2] |
| 1-Bromo-4-iodobenzene | p-Toluidine | NiCl₂(dme) / Phenylboronic Ester | N/A | Selective amination at the C-I bond in 78% yield. | [4] |
Based on these data and fundamental principles, for This compound , we can confidently predict a similar reactivity profile:
-
High Selectivity: The C-I bond will be significantly more reactive than the C-Br bond, allowing for selective functionalization at the iodine position under controlled conditions (e.g., lower temperatures, shorter reaction times).
-
Comparable or Slightly Reduced Rates: The overall reaction rates might be slightly lower than for 1-bromo-4-iodobenzene due to the electron-donating nature of the methyl groups, but the C-I bond will still react preferentially and efficiently.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for key cross-coupling reactions, optimized for the selective functionalization of this compound at the C-I position.
Selective Sonogashira Coupling
This protocol is designed for the selective coupling of a terminal alkyne at the more reactive iodine position.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is standard for Sonogashira reactions. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Inert Atmosphere: The evacuation and backfilling with an inert gas (Argon) is crucial to prevent the oxidation of the Pd(0) active species and to avoid oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
-
Degassed Solvents and Reagents: Removing dissolved oxygen from the solvent and amine base further minimizes side reactions and ensures the longevity of the catalyst.
-
Room Temperature: Performing the reaction at room temperature is a key strategy to exploit the reactivity difference between the C-I and C-Br bonds. At higher temperatures, the activation energy for C-Br bond cleavage is more readily overcome, leading to a loss of selectivity.
Selective Suzuki-Miyaura Coupling
This protocol outlines the selective formation of a C-C bond at the iodine position using an organoboron reagent.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species.
-
Controlled Temperature: Unlike the Sonogashira reaction, Suzuki couplings often require heating. However, maintaining the lowest possible temperature that allows for a reasonable reaction rate at the C-I position is critical for selectivity. A temperature of 50-70°C is a good starting point to favor mono-alkylation.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often used to dissolve both the organic substrates and the inorganic base.
Conclusion
This compound stands as a highly valuable and versatile building block for sequential cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds provides a robust handle for achieving high chemoselectivity. By carefully controlling reaction conditions, particularly temperature, researchers can reliably functionalize the iodine position while preserving the bromine for subsequent diversification. The 2,5-dimethyl substituents are not expected to override this inherent reactivity trend but may slightly modulate the overall reaction rates. This guide provides the foundational knowledge and practical protocols to harness the unique reactivity of this substrate, enabling the efficient and controlled synthesis of complex molecular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Purity Assessment of Sequentially Functionalized 1-Bromo-4-iodo-2,5-dimethylbenzene Derivatives
For chemists engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, 1-bromo-4-iodo-2,5-dimethylbenzene stands out as a highly versatile building block. Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for a stepwise or "sequential" introduction of different functional groups. However, this synthetic flexibility introduces a significant analytical challenge: ensuring the purity of the final, di-functionalized product. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles, to confidently assess the purity of these valuable compounds.
The Synthetic Challenge: A Landscape of Potential Products
The enhanced reactivity of the C-I bond over the C-Br bond in common palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, forms the basis of the sequential functionalization strategy.[1][2][3] Typically, the first coupling reaction occurs selectively at the iodine position. Following purification, a second, often more forcing, coupling reaction is performed at the bromine position.
This two-step process, while elegant, can lead to a mixture of products and impurities that must be meticulously identified and quantified.
Table 1: Potential Products and Impurities in Sequential Functionalization
| Compound Type | Structure (Illustrative Example) | Origin | Analytical Significance |
| Starting Material | This compound | Unreacted starting material from either step. | A key indicator of incomplete reaction conversion. |
| Mono-functionalized Intermediate (Iodo-position) | Product of the first coupling reaction. | Desired intermediate after step 1; impurity if carried over to the final product. | Its presence in the final product indicates an incomplete second reaction. |
| Desired Di-functionalized Product | The target molecule with two different functional groups. | Successful completion of both coupling steps. | The primary analyte for purity assessment. |
| Homo-coupled Byproduct | Byproduct from the coupling of two boronic acids/esters (Suzuki) or two terminal alkynes (Sonogashira). | A common side reaction in cross-coupling chemistry. | Can be difficult to separate from the desired product due to similar properties. |
| Isomeric Byproduct (Bromo-first) | Product resulting from initial reaction at the C-Br bond. | Loss of selectivity, often under harsh reaction conditions.[4] | A critical impurity that may have different biological or material properties. |
| Residual Catalyst/Ligands | e.g., Palladium complexes, phosphine ligands. | Incomplete removal during workup and purification.[5] | Trace metal impurities are a major concern in pharmaceutical applications.[5] |
Core Analytical Techniques: A Comparative Overview
A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The three pillars of analysis for these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), often coupled with a chromatographic technique (GC-MS or LC-MS).
Below is a workflow diagram illustrating the process from synthesis to comprehensive purity analysis.
Caption: Workflow from synthesis to purity assessment.
Table 2: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| ¹H/¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural elucidation, identification of isomers, relative quantification of major components. | Non-destructive, provides unambiguous structural information, excellent for identifying positional isomers.[6][7] | Lower sensitivity for trace impurities, requires soluble samples. |
| qNMR | ¹H NMR with a certified internal standard. | Absolute quantification (purity as a percentage).[8][9][10] | Primary analytical method, no need for a reference standard of the analyte.[9][11] | Requires careful method planning and execution for high accuracy.[8] |
| HPLC/UPLC | Differential partitioning between a mobile and stationary phase. | Separation of components, retention time data, quantitative analysis (area %). | High resolution for separating closely related compounds and isomers[12][13], high sensitivity (especially with UV detection). | Requires method development, identification is based on retention time comparison to standards. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection. | Separation of volatile components, molecular weight, and fragmentation patterns for identification of unknowns.[14][15] | Excellent for volatile impurities (e.g., residual solvents), extensive spectral libraries for identification.[16] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation followed by mass spectrometry. | Molecular weight of separated components, structural information from fragmentation. | Directly couples high-resolution separation with mass identification, powerful for unknown impurity profiling.[17] | More complex instrumentation, potential for ion suppression effects. |
Deep Dive: Causality and Experimental Choices
Why NMR is the First Line of Analysis
For a di-substituted benzene ring like the products derived from this compound, ¹H NMR spectroscopy is invaluable. The substitution pattern (in this case, 1,2,4,5-tetrasubstituted) gives rise to a characteristic set of signals in the aromatic region (typically 6.5-8.0 ppm).[6][7]
-
Structural Confirmation: The starting material will show two singlets in the aromatic region due to the molecule's symmetry. After the first functionalization at the iodo-position, this symmetry is broken, leading to two distinct aromatic singlets. The final di-functionalized product will also exhibit two singlets, but their chemical shifts will be influenced by the nature of both new substituents. Any deviation from this pattern, or the presence of extra aromatic signals, immediately indicates the presence of impurities or isomeric byproducts.[18][19][20]
-
Initial Purity Estimate: By integrating the signals corresponding to the desired product and comparing them to the integrals of impurity peaks, a semi-quantitative estimate of purity can be obtained. For example, the presence of the mono-functionalized intermediate would be evident from its unique aromatic signals.
Selecting the Right Chromatographic Method
While NMR provides structural information, it often lacks the resolution to separate and quantify low-level impurities. Chromatography is the gold standard for this purpose.
-
HPLC for Most Products: The majority of sequentially functionalized products (e.g., from Suzuki or Sonogashira couplings) are relatively non-volatile and are perfectly suited for High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is a common starting point, but for separating closely related aromatic isomers, a phenyl-based stationary phase can offer enhanced selectivity due to π-π interactions.[12][21]
-
GC-MS for Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile or semi-volatile impurities, such as unreacted starting materials (if sufficiently volatile), homo-coupled byproducts, or residual solvents from the reaction or purification steps.[22][23]
The following decision tree can guide the selection of the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Self-Validating Experimental Protocols
Trustworthy data comes from robust, self-validating protocols. This means including checks and balances within the experiment itself to ensure the results are accurate and reproducible.
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides the absolute purity of the final product without needing a synthesized standard of the analyte itself.[11]
-
Method Planning:
-
Select a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) that has at least one sharp, well-resolved proton signal that does not overlap with any signals from the analyte or impurities.
-
Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves both the analyte and the internal standard.[8]
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean vial using a calibrated analytical balance. Record the weights to at least four decimal places.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Collection:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz recommended).
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the protons being quantified) to allow for full magnetization recovery. This is essential for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[9]: Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Pₛ Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
-
-
Protocol 2: HPLC Method for Purity Determination (Area Percent Method)
This protocol is ideal for routine analysis and for detecting and quantifying closely related impurities.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis at 254 nm (or wavelength of maximum absorbance for the chromophore)
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this solution to ~0.1 mg/mL for injection.
-
-
Chromatographic Run (Gradient Elution):
-
Equilibrate the column with 95% A / 5% B for 5 minutes.
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Self-Validation Check: To ensure all impurities are being detected, inject a more concentrated sample. Small impurity peaks should increase proportionally in area. The absence of new peaks suggests good method sensitivity.
-
Conclusion
Assessing the purity of sequentially functionalized products from this compound requires a rigorous, multi-technique approach. While ¹H NMR serves as an indispensable tool for initial structural verification and impurity identification, high-resolution chromatographic techniques like HPLC are essential for accurate quantification of closely related byproducts. For absolute purity determination, qNMR stands as a primary, authoritative method. By judiciously selecting and combining these techniques and adhering to robust, self-validating protocols, researchers can ensure the quality and integrity of their synthesized molecules, a critical requirement for success in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation by direct-infusion ESI-MS and GC-MS of an alleged Leuckart route-specific impurity of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. quora.com [quora.com]
- 21. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Suzuki Coupling: 1-Bromo-4-iodo-2,5-dimethylbenzene vs. 1-Chloro-4-iodo-2,5-dimethylbenzene
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount for efficient and predictable synthetic outcomes. In the realm of palladium-catalyzed cross-coupling, the Suzuki-Miyaura reaction stands as a foundational tool for forging carbon-carbon bonds.[1] This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, dihalogenated building blocks: 1-bromo-4-iodo-2,5-dimethylbenzene and 1-chloro-4-iodo-2,5-dimethylbenzene . We will explore how the subtle change from a bromine to a chlorine substituent dramatically alters the synthetic utility of these molecules, supported by mechanistic principles and practical experimental protocols.
The Decisive Factor: Halogen Reactivity in Oxidative Addition
The Suzuki coupling's catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[2] The efficiency of this step is directly governed by the strength of the carbon-halogen bond.
The established reactivity order for aryl halides in Suzuki couplings is:
C-I > C-Br > C-OTf >> C-Cl [1][2][3][4]
This trend is a direct consequence of decreasing bond dissociation energy, with the C-I bond being the weakest and most susceptible to cleavage by the palladium catalyst. This fundamental principle is the key to understanding the comparative behavior of our two substrates. Both molecules possess a highly reactive C-I bond, making them primed for a selective initial coupling at the 4-position. The critical difference emerges when considering the potential for a second coupling at the C-Br or C-Cl position.
-
This compound: Offers two distinct reactive sites. The C-I bond can be targeted under mild conditions, while the more stable C-Br bond can be activated for a subsequent coupling under more forcing conditions. This provides a reliable platform for sequential, site-selective derivatization.
-
1-Chloro-4-iodo-2,5-dimethylbenzene: Presents a much larger reactivity differential. The C-I bond is readily coupled, but the C-Cl bond is substantially more inert.[5] Activating an aryl chloride requires specialized conditions, often involving highly electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases.[2][5] This pronounced difference makes this substrate ideal for applications where only the iodide is intended to react, leaving the chloride as a stable substituent or a handle for entirely different downstream chemistry.
Experimental Comparison: Selective Mono-Coupling vs. Sequential Di-Coupling
To illustrate the practical implications of this reactivity difference, we present representative protocols for selective mono-arylation at the iodide position and a subsequent arylation at the bromide position.
Data Summary: Comparative Suzuki Coupling Performance
| Substrate | Target Reaction | Catalyst System | Temp. (°C) | Time (h) | Typical Yield | Key Observation |
| This compound | Mono-coupling @ C-I | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 2-4 | >95% | Highly selective reaction at the iodine position. |
| 1-Chloro-4-iodo-2,5-dimethylbenzene | Mono-coupling @ C-I | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 2-4 | >95% | Identical high selectivity and yield for the first coupling. |
| Mono-coupled Bromo-Product | Coupling @ C-Br | Pd(OAc)₂ / SPhos / K₃PO₄ | 100 | 12-18 | ~85% | Second coupling requires more potent catalyst and higher temperature. |
| Mono-coupled Chloro-Product | Coupling @ C-Cl | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 110 | 24 | ~70% | C-Cl activation requires highly specialized, bulky ligands and stronger conditions, often resulting in lower yields. |
Experimental Protocols
Protocol 1: Selective Mono-Coupling at the C-I Position (Applicable to Both Substrates)
This protocol is designed to selectively target the highly reactive C-I bond while leaving the C-Br or C-Cl bond untouched.
Workflow Diagram
Caption: Workflow for selective mono-arylation at the C-I position.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the dihalo-dimethylbenzene substrate (1.0 mmol, 1.0 eq), phenylboronic acid (1.1 mmol, 1.1 eq), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Protocol 2: Sequential Coupling at the C-Br Position
This protocol assumes the starting material is the mono-coupled product from Protocol 1, specifically 2-bromo-5-iodo-p-xylene that has been converted to 2-bromo-5-phenyl-p-xylene.
Step-by-Step Methodology:
-
To a Schlenk flask, add the 2-bromo-5-phenyl-p-xylene (1.0 mmol, 1.0 eq), a different arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Evacuate and backfill with nitrogen.
-
Add degassed 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction, which typically requires 12-18 hours for completion.
-
Perform an aqueous workup and purification as described in Protocol 1 to isolate the di-arylated product.
Note on C-Cl coupling: To achieve coupling at the C-Cl position of the analogous substrate, one would typically employ a more specialized catalyst system, such as Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or Buchwald's SPhos, often with a stronger base like cesium carbonate (Cs₂CO₃) and at higher temperatures (≥110 °C).[6][7]
Mechanistic Considerations
The difference in reactivity is rooted in the oxidative addition step of the Suzuki catalytic cycle.
References
- 1. fishersci.se [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki_reaction [chemeurope.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Phosphine Ligand Efficiency in the Chemoselective Coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The palladium-catalyzed cross-coupling reaction is an indispensable tool in this endeavor. This guide provides an in-depth technical comparison of the efficiency of various phosphine ligands in the chemoselective coupling of 1-Bromo-4-iodo-2,5-dimethylbenzene, a versatile building block in organic synthesis. We will explore the nuances of ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by experimental insights and detailed protocols.
The Principle of Chemoselective Coupling of this compound
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-bromine (C-Br) bond. This reactivity difference allows for a high degree of chemoselectivity, enabling the selective functionalization of the C-I position while leaving the C-Br bond intact for subsequent transformations. The choice of phosphine ligand is critical in modulating this selectivity and achieving high reaction efficiency.
The Decisive Role of Phosphine Ligands: Steric and Electronic Effects
The success of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligand.[1] These properties dictate the stability and reactivity of the catalytic species throughout the catalytic cycle.
Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, influences the coordination number of the palladium center. Bulky ligands promote the formation of monoligated palladium species, which are often the most catalytically active.[2] Furthermore, steric hindrance can facilitate the reductive elimination step, which is crucial for the formation of the desired product.[3]
Electronic Effects: The electron-donating or electron-withdrawing nature of the phosphine ligand modulates the electron density at the palladium center. Electron-rich ligands enhance the rate of oxidative addition, the initial step in the catalytic cycle, by increasing the electron density on the palladium, making it more nucleophilic.[3]
The interplay of these steric and electronic factors is critical in optimizing a cross-coupling reaction for a specific substrate and coupling partner.
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the goal is to selectively couple at the C-I position. The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of aryl halides, providing a basis for ligand selection for our target substrate.
| Ligand | Ligand Class | Key Features | Typical Performance in Selective Coupling of Dihaloarenes |
| PPh₃ (Triphenylphosphine) | Triarylphosphine | Readily available, moderate steric bulk, and electron-donating ability. | Often requires higher temperatures and may lead to a mixture of mono- and di-coupled products.[4] |
| PCy₃ (Tricyclohexylphosphine) | Trialkylphosphine | Bulky and strongly electron-donating. | Generally effective for Suzuki couplings, promoting oxidative addition.[3] |
| XPhos | Biarylphosphine (Buchwald ligand) | Very bulky and electron-rich, promoting the formation of active monoligated palladium species.[5] | Excellent for challenging substrates, including aryl chlorides, and often provides high selectivity and yields.[6] |
| SPhos | Biarylphosphine (Buchwald ligand) | Similar to XPhos but with a different substitution pattern, offering alternative steric and electronic properties.[5] | Highly active in Suzuki-Miyaura couplings, especially with heteroaryl chlorides and sterically hindered substrates.[7] |
| RuPhos | Biarylphosphine (Buchwald ligand) | Possesses a unique biaryl backbone that imparts high activity.[5] | Effective for a wide range of Suzuki and Negishi couplings, tolerating hindered substrates.[5] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Ferrocenylphosphine | Bidentate ligand with a large bite angle, offering good thermal stability. | Widely used in a variety of cross-coupling reactions, though monoligated species are often more active in Suzuki couplings.[2] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for comparing the efficiency of different phosphine ligands. Optimization of specific parameters may be required for each ligand.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., XPhos, SPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the anhydrous solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel, followed by the bulk of the anhydrous solvent (to achieve a desired concentration, e.g., 0.2 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.
Diagram of a general experimental workflow for ligand screening:
Caption: A generalized workflow for the comparative screening of phosphine ligands.
Catalytic Cycles: A Mechanistic Overview
The efficiency of a phosphine ligand is determined by its influence on the key steps of the catalytic cycle.
Suzuki-Miyaura Coupling:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are generally preferred to facilitate the oxidative addition and reductive elimination steps.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction:
The Heck reaction couples an aryl halide with an alkene. The choice of phosphine ligand influences both the reactivity and regioselectivity of the reaction.[10]
References
- 1. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-iodo-2,5-dimethylbenzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-4-iodo-2,5-dimethylbenzene. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build your trust by providing not just procedures, but the scientific and regulatory rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the subject compound is paramount. This compound (also known as 2-Bromo-5-iodo-p-xylene) is a halogenated aromatic hydrocarbon. Its proper management is dictated by its chemical properties and associated hazards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 699119-05-6 | [1][2] |
| Molecular Formula | C₈H₈BrI | [1] |
| Molecular Weight | 310.96 g/mol | [1] |
| Physical Form | Solid, Semi-solid, or liquid lump | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
The presence of both bromine and iodine on the benzene ring classifies this compound as a halogenated organic compound . This is the single most critical piece of information for determining its disposal pathway. Halogenated organic compounds are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if disposed of improperly.[3][4] The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) and restricts their land disposal.[3][5]
Table 2: GHS Hazard Profile
| Hazard Category | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity | H335 | May cause respiratory irritation | GHS07 | Warning |
Source: Synthesized from multiple Safety Data Sheets.[2][6][7]
The Core Principle: Waste Segregation
The cornerstone of proper chemical waste management is rigorous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions, complicate disposal, and significantly increase costs.[8] For this compound, the primary directive is to classify it as Halogenated Organic Waste .
Caption: Waste segregation decision tree for halogenated compounds.
Causality: Why is this separation so critical?
-
Regulatory Compliance: As per the Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated wastes have different disposal requirements and EPA waste codes.[9][10] Mixing them creates a mixed hazardous waste, which is more complex and costly to manage.
-
Disposal Technology: Non-halogenated organic solvents can often be recycled or used for fuel blending.[8] Halogenated wastes, however, must typically undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr and HI) formed during combustion.[11][12] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent forces the entire container to be treated via the more expensive and specialized incineration process.[8]
-
Safety: Never mix halogenated waste with strong acids, bases, or reactive metals.[8] Incompatible mixtures can lead to exothermic reactions, gas evolution, or container pressurization.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the laboratory bench to final collection by Environmental Health & Safety (EHS) personnel.
Table 3: Personal Protective Equipment (PPE) Checklist
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or face shield (EN 166 or NIOSH approved) | Protects against splashes and solid particulates, addressing H319 (Causes serious eye irritation).[6][13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact, addressing H315 (Causes skin irritation).[6][7] |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and contamination of personal clothing.[13] |
| Respiratory Protection | Not typically required for small-scale lab use with adequate ventilation. Use a NIOSH-approved respirator for large spills or in poorly ventilated areas. | Protects against inhalation, addressing H335 (May cause respiratory irritation).[6][13] |
Protocol Steps:
-
Container Selection:
-
Obtain a designated hazardous waste container for "Halogenated Organic Waste" from your institution's EHS department. This is often a plastic carboy or a safety can.[11][14]
-
Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition with a secure, sealing cap.[4]
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[4][14]
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations.[4]
-
List all other components and their approximate percentages (e.g., if dissolved in a solvent).[8][11]
-
Check off the appropriate hazard boxes on the tag (e.g., Toxic).[14]
-
-
Waste Accumulation:
-
All waste transfer must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[14]
-
Carefully pour or transfer the waste into the labeled container. Use a funnel to prevent spills.
-
Keep the waste container closed at all times except when actively adding waste.[4][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Do NOT mix this waste with incompatible materials such as strong acids, bases, oxidizers, or heavy metals.[8]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Requesting Disposal:
-
Once the container is nearly full (e.g., 75-80%), or if you are finished with the chemical, arrange for a pickup from your institution's EHS department.[14]
-
Follow your institution's specific procedure, which is typically an online form or a phone call.
-
Caption: End-to-end workflow for compliant chemical waste disposal.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[14]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a sealed, properly labeled hazardous waste container.[14][15]
-
Decontaminate the area with soap and water.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is significant or poses a fire/inhalation hazard.
-
Contact your institution's emergency number and EHS department immediately.[14] Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13] Seek immediate medical attention.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our profession.
References
- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 699119-05-6 [sigmaaldrich.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. echemi.com [echemi.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. cdnisotopes.com [cdnisotopes.com]
A Senior Application Scientist's Guide to Handling 1-Bromo-4-iodo-2,5-dimethylbenzene
As researchers dedicated to advancing scientific frontiers, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1-Bromo-4-iodo-2,5-dimethylbenzene (CAS No. 699119-05-6), a halogenated aromatic compound used in specialized research and development. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect you, your colleagues, and your research integrity.
Hazard Identification: The "Why" Behind the Precautions
Understanding the specific risks associated with a chemical is the critical first step in defining appropriate safety measures. While the Safety Data Sheet (SDS) for this compound lacks detailed toxicological data, the hazards can be inferred from its chemical class and the information available for structurally similar compounds, such as 1-Bromo-4-iodobenzene[1][2][3][4].
The primary hazards associated with this class of halogenated aromatic compounds are:
-
Skin Irritation : Direct contact can cause skin irritation[2][3].
-
Serious Eye Irritation : The compound poses a significant risk of causing serious eye damage upon contact[2][3].
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation[2][3].
Although specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound is unavailable, the presence of bromo and iodo functional groups on an aromatic ring necessitates handling it with caution to minimize any potential long-term exposure risks[2]. Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion.
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not merely a checklist; it is a comprehensive strategy to create effective barriers between the researcher and the chemical hazard. For this compound, the following PPE is mandatory for all handling operations.
-
Eye and Face Protection : Wear tightly fitting safety goggles that conform to EU standard EN 166 or NIOSH (US) standards[1]. When there is a significant risk of splashing, such as during solution transfers or reaction workups, a face shield should be worn in addition to safety goggles[4][5]. This dual-layer protection is crucial to prevent serious eye injury[2][3].
-
Skin and Body Protection :
-
Gloves : Chemical-resistant gloves are the first line of defense against skin contact. Nitrile rubber gloves are a suitable choice for incidental contact with this solid compound[5][6]. Always inspect gloves for tears or punctures before use[2]. If immersing hands or for extended contact, consult glove manufacturer data for breakthrough times.
-
Lab Coat/Clothing : A flame-resistant and impervious lab coat or apron must be worn to protect against spills and contamination of personal clothing[1][7]. Ensure the lab coat is fully buttoned.
-
Footwear : Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects[5].
-
-
Respiratory Protection :
-
All handling of this compound powder must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust particles[1][4].
-
If engineering controls are insufficient or during a large-scale spill where exposure limits might be exceeded, a full-face respirator with appropriate cartridges for organic vapors and particulates (NIOSH-approved) must be used[1][5].
-
Task-Specific PPE and Operational Plans
Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE and key safety considerations for common tasks involving this compound.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Key Operational Notes |
| Receiving & Storage | General well-ventilated storage area. | Safety glasses. | Nitrile gloves. | Lab coat. | Not required. | Store away from incompatible materials and foodstuffs in a tightly sealed container[1][3]. |
| Weighing & Aliquoting (Solid) | Chemical fume hood. | Tightly-fitting safety goggles. | Nitrile gloves. | Lab coat. | Required (handled within fume hood). | Handle gently to avoid generating dust. Use anti-static weigh boats or paper. |
| Reaction Setup (in solution) | Chemical fume hood. | Safety goggles and face shield. | Nitrile gloves (consider thicker or double-gloving). | Lab coat. | Required (handled within fume hood). | Add reagents slowly. Ensure the reaction vessel is properly secured. |
| Workup & Extraction | Chemical fume hood. | Safety goggles and face shield. | Chemical-resistant gloves (check solvent compatibility). | Lab coat or chemical-resistant apron. | Required (handled within fume hood). | Be aware of potential pressure buildup during extractions. |
| Waste Disposal | Chemical fume hood. | Safety goggles. | Nitrile gloves. | Lab coat. | Required (handled within fume hood). | Dispose of waste in a designated, properly labeled hazardous waste container[3][4]. |
Procedural Workflow: A Step-by-Step Guide
This workflow ensures that safety is integrated into every stage of handling this compound.
Step 1: Pre-Operation Review and Area Preparation
-
SDS Review : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound[1].
-
Fume Hood Verification : Confirm that the chemical fume hood is operational, and the airflow is adequate.
-
Area Decontamination : Ensure the work surface inside the hood is clean and free of clutter.
-
Assemble Materials : Place all necessary equipment (spatulas, glassware, weigh paper, waste container) inside the fume hood before introducing the chemical.
Step 2: Handling the Compound
-
Don PPE : Equip yourself with the task-appropriate PPE as outlined in the table above.
-
Transfer Chemical : Carefully transfer the chemical from its stock container to the weighing vessel or reaction flask. Perform this action in the center of the fume hood to ensure optimal containment. Avoid creating dust[2].
-
Secure Container : Immediately and tightly close the stock container after use.
Step 3: Accidental Release Protocol
-
Evacuate : If a spill occurs outside of the fume hood, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For a small, contained spill inside a fume hood, use an absorbent material to collect the substance. Avoid creating dust during cleanup[2].
-
Disposal : Place all contaminated materials into a sealed container for hazardous waste disposal[3].
Step 4: Disposal Plan
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization : All waste, including empty stock containers and contaminated materials, must be collected in a suitable, closed, and clearly labeled hazardous waste container[2][3].
-
Final Disposal : Arrange for disposal through your institution's approved hazardous waste program[4]. Do not dispose of this chemical down the drain[2].
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the correct level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
